Propyl-d7 alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480193 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102910-31-6 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102910-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization and Applications of Propyl-d7 Alcohol (1-Propanol-d7)
Executive Summary
Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) represents a critical isotopic tool in modern metabolomics and structural chemistry. Unlike its proteo-analog, this fully deuterated alkyl chain variant (
Chemical Identity & Molecular Architecture
Propyl-d7 alcohol is the isotopologue of n-propanol where all seven hydrogen atoms attached to the carbon backbone are substituted with deuterium (
-
IUPAC Name: 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol[][2]
-
Chemical Formula:
(Semi-structural: ) -
Molecular Weight: 67.14 g/mol (vs. 60.10 g/mol for unlabelled)
Note on Isotopic Enrichment: High-grade research reagents typically possess >98 atom % D enrichment. The hydroxyl proton (-OH) remains exchangeable and is typically observed as
Physicochemical Properties: The Isotope Effect[7][8]
The substitution of protium with deuterium introduces mass-dependent shifts in physical properties.[5] The most significant operational difference is the density , which increases by approximately 11%—a critical factor when calculating molarity for stock solutions.
Table 1: Comparative Properties of Propyl vs. Propyl-d7 Alcohol
| Property | 1-Propanol (Proteo) | 1-Propanol-d7 (Deutero) | Impact on Protocol |
| Formula | Mass Spectrometry shift (+7 Da) | ||
| Molar Mass | 60.10 g/mol | 67.14 g/mol | Stoichiometric calculations |
| Density (25°C) | 0.803 g/mL | 0.896 g/mL | Gravimetric vs. Volumetric dosing |
| Boiling Point | 97.0°C | ~97.0°C | Solvent evaporation parameters |
| Dipole Moment | 1.68 D | ~1.66 D | Minor effect on solvation shell |
| C-H/C-D Bond Energy | ~413 kJ/mol | ~441 kJ/mol | Primary Kinetic Isotope Effect |
Technical Insight: The increased density of Propyl-d7 is due to the doubled mass of the deuterium nucleus within the same molar volume. When preparing analytical standards, always weigh the solvent rather than relying on volumetric pipetting to ensure <1% error rates.
Spectroscopic Signature & Applications[6][9][10][11]
NMR Spectroscopy: The "Silent" Standard
In
- H-NMR: Shows only a singlet for the -OH proton (variable shift: 2.0–5.0 ppm depending on concentration and solvent H-bonding).
-
H-NMR (Deuterium Channel): Displays three distinct signals corresponding to the
, , and groups. -
C-NMR: Signals appear as multiplets (septets or quintets) due to Carbon-Deuterium scalar coupling (
Hz), often with reduced Nuclear Overhauser Effect (NOE) intensity.
Mass Spectrometry
Propyl-d7 serves as a robust internal standard (IS) for GC-MS and LC-MS. The +7 Da mass shift moves the molecular ion (
Metabolic Stability & Kinetic Isotope Effects (KIE)
The primary utility of Propyl-d7 in drug development lies in the Deuterium Kinetic Isotope Effect (DKIE) . The C-D bond is stronger than the C-H bond due to a lower zero-point energy.
In the oxidation of propanol to propionaldehyde by Alcohol Dehydrogenase (ADH) , the rate-limiting step involves the abstraction of a hydride (or deuteride) from the
-
Mechanism: ADH transfers a hydride (
) from the -carbon to . -
The Effect: Replacing the
-H with -D ( ) significantly slows this reaction ( ). This "metabolic switching" allows researchers to identify rate-determining metabolic steps and potentially improve the half-life of propyl-containing drug candidates.
Visualization: ADH-Mediated Oxidation Pathway
Figure 1: Mechanism of Alcohol Dehydrogenase (ADH) action on Propyl-d7. The red arrow indicates the rate-limiting hydride transfer step where the Kinetic Isotope Effect is observed.
Experimental Protocols
Protocol A: Preparation of NMR Internal Standard Stock
Objective: Create a precise 10 mM stock solution of Propyl-d7 in
-
Equilibration: Allow the Propyl-d7 ampoule to reach room temperature (25°C) to prevent condensation.
-
Gravimetry: Place a clean, dry 10 mL volumetric flask on an analytical balance (0.01 mg precision). Tare the balance.
-
Addition: Using a glass syringe, add approximately 6.7 mg of Propyl-d7.
-
Calculation:
. -
Note: Due to the high density (0.896 g/mL), this is a very small volume (~7.5
L). Do not use a micropipette ; the viscosity and evaporation rate will introduce error. Weighing is mandatory.
-
-
Solvation: Add
(containing TMS if required) to the meniscus. -
Validation: Invert 10 times. Verify concentration by comparing the -OH integral (if visible/exchange is slow) or by gravimetric mass recorded.
Protocol B: Microsomal Stability Assay (KIE Determination)
Objective: Determine the intrinsic clearance (
-
System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
Cofactors: NADPH regenerating system (
, Glucose-6-phosphate, G6PDH, NADP+). -
Incubation:
-
Pre-incubate microsomes + substrate (1
M Propyl-d7) at 37°C for 5 mins. -
Initiate with NADPH.
-
-
Sampling: Aliquot at 0, 5, 10, 20, 30, and 60 mins.
-
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring the parent depletion.
-
Propyl-H transition: m/z 61
fragment. -
Propyl-d7 transition: m/z 68
fragment.
-
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.- .
Safety & Handling
While Propyl-d7 shares the flammability profile of ordinary propanol, its high cost and hygroscopic nature dictate stricter handling.
-
Hygroscopicity: Deuterated alcohols rapidly exchange their hydroxyl proton with atmospheric moisture (
), degrading isotopic purity (forming mixed with if not careful, though usually supplied as -OH). More critically, water absorption alters the concentration.-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Septum: Use PTFE-lined septa for repeated access.
-
-
Flammability: Flash point ~22°C. Store in a flammables cabinet.
Workflow: Handling Deuterated Reagents
Figure 2: Best practices for handling high-purity deuterated alcohols to maintain isotopic integrity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1031, 1-Propanol. Retrieved from [Link]
- Shao, L., et al. (2011).The kinetic isotope effect in the metabolism of deuterated drugs. Drug Metabolism Reviews. (Contextual grounding on KIE mechanisms).
Sources
Technical Monograph: Synthesis of n-Propyl-d7 Alcohol (1-Propanol-d7)
Executive Summary
This technical guide outlines the high-fidelity synthesis of 1-propanol-d7 (
While several routes exist, the reduction of Propionic-d5 acid using Lithium Aluminum Deuteride (LAD) is the "Gold Standard" for laboratory synthesis due to its high yield (>80%) and isotopic integrity. This guide prioritizes the Fieser Workup method to mitigate the formation of aluminum emulsions—a notorious bottleneck in aluminohydride reductions.
Strategic Retrosynthesis
To achieve high isotopic purity (
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection showing the reduction of the carboxylic acid moiety to the primary alcohol.
Core Synthesis Protocol
Reaction:
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Propionic-d5 acid | Substrate | 1.0 | Hygroscopic; dry before use. |
| LiAlD4 (LAD) | Reductant | 1.2 | Critical: Use 98%+ D enrichment. |
| THF (Anhydrous) | Solvent | N/A | Distilled from Na/Benzophenone or dried via alumina columns. |
| Diethyl Ether | Solvent | N/A | For workup dilution. |
| Sodium Sulfate | Drying Agent | N/A | Anhydrous. |
Experimental Workflow
Phase 1: Reactor Setup (Inert Atmosphere)
-
Oven-dry a 2-neck round-bottom flask (RBF), reflux condenser, and addition funnel overnight.
-
Assemble hot under a stream of dry Argon or Nitrogen.
-
Safety Check: Ensure no water sources are near the hood. LAD reacts violently with moisture, releasing deuterium gas (
), which is flammable.
Phase 2: Reagent Preparation
-
Charge the RBF with anhydrous THF (approx. 10 mL per gram of LAD).
-
Cool the flask to 0°C using an ice bath.
-
Carefully add LiAlD4 (1.2 equivalents) to the THF. Stir until suspended/dissolved.
-
Note: LAD is often supplied as a powder. Add slowly to avoid clumping.
-
Phase 3: The Reduction
-
Dissolve Propionic-d5 acid in a minimal amount of anhydrous THF.
-
Transfer the acid solution to the addition funnel.
-
Dropwise Addition: Add the acid solution to the LAD suspension over 30–60 minutes.
-
Observation: Vigorous evolution of
gas will occur. Control the rate to prevent boil-over.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux: Heat the mixture to a gentle reflux (
) for 2–4 hours to ensure complete reduction of the carboxylate intermediate.
Phase 4: The Fieser Workup (Critical Step)
Standard acidic quenching often leads to gelatinous aluminum emulsions that trap product. The Fieser method creates a granular, filterable precipitate.
-
Cool the reaction mixture back to 0°C .
-
Dilute with Diethyl Ether (equal volume to THF).
-
Add water and 15% NaOH in the following strict sequence (based on
grams of LAD used): -
Warm to room temperature and stir for 15 minutes. The gray/white precipitate should become granular.
-
Add anhydrous
to the mixture and stir for 15 minutes to dry the organic phase.
Phase 5: Purification
-
Filter the mixture through a fritted glass funnel (or Celite pad) to remove the aluminum salts. Wash the cake with fresh ether.
-
Concentrate the filtrate via rotary evaporation (bath temp < 40°C) to remove bulk ether/THF.
-
Fractional Distillation: Distill the residue at atmospheric pressure.
-
Target Boiling Point:97°C (collect fraction 96–98°C).
-
Note: n-Propanol forms an azeotrope with water. If the workup introduced significant moisture, dry the crude oil over 3Å molecular sieves before distillation.
-
Mechanism of Action
The reduction proceeds through a nucleophilic acyl substitution followed by nucleophilic addition.
-
Deprotonation: The acidic proton of Propionic-d5 acid reacts with LAD to form the lithium carboxylate and
gas. -
Activation: The carboxylate coordinates with aluminum species, making the carbonyl carbon electrophilic.
-
Hydride Transfer 1: A deuteride ion (
) attacks the carbonyl carbon, forming an aldehyde intermediate (transient). -
Hydride Transfer 2: A second deuteride attacks the aldehyde, forming the alkoxide.
-
Hydrolysis: The final aqueous workup protonates the alkoxide to yield the alcohol.
Diagram 2: Reaction Workflow
Caption: Step-by-step experimental workflow for the reduction and isolation of n-propyl-d7 alcohol.
Quality Control & Characterization
Verify the identity and purity of the synthesized n-Propyl-d7 alcohol .
NMR Spectroscopy (Proton)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Interpretation |
| -OH | ~2.0 - 4.5 | Singlet (broad) | 1H | Exchangeable hydroxyl proton. |
| N/A | Silent | 0H | No signals observed (fully deuterated). |
Note: In Carbon-13 NMR (
Mass Spectrometry (EI/CI)
-
Molecular Ion (
): 67 m/z (Calculated for ). -
Fragmentation: Loss of water (
) or alkyl fragments will show mass shifts corresponding to deuterium count (+1 mass unit per H D substitution).
Safety & Handling (E-E-A-T)
Lithium Aluminum Deuteride (LAD)
-
Hazard: Pyrophoric nature. Reacts explosively with water.[4]
-
Control: Handle only in a fume hood under inert gas. Have a Class D fire extinguisher (sand/graphite) nearby. Do not use water or
extinguishers.
Isotopic Exchange
-
The hydroxyl proton (-OH) is exchangeable. If the final application requires 1-propanol-d8 (
), the final quench must be performed with Heavy Water ( ) and Sodium Deuteroxide (NaOD), and the product must be stored under argon to prevent atmospheric moisture exchange.
References
-
NIST Chemistry WebBook. 1-Propanol Properties and Constants. National Institute of Standards and Technology. [Link]
-
Organic Chemistry Portal. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. [Link]
-
University of Rochester, Dept. of Chemistry. The Fieser Workup for Aluminum Hydride Reductions. [Link][3][5][6]
Sources
Technical Monograph: Physicochemical Characterization and Application of 1-Propanol-d7 (Propyl-d7 Alcohol)
Executive Summary
1-Propanol-d7 (Propyl-d7 alcohol) is the isotopically labeled analog of 1-propanol where the seven carbon-bound hydrogen atoms are substituted with deuterium (
This guide provides a definitive technical breakdown of 1-Propanol-d7, ranging from its fundamental physicochemical constants to its application in metabolic stability assays.
Physicochemical Profile
The substitution of hydrogen with deuterium significantly alters the mass and density of the molecule while retaining its electronic structure and steric profile. The following data compares the standard analyte with its deuterated isotopologue.
Table 1: Comparative Physicochemical Constants
| Property | 1-Propanol (Standard) | 1-Propanol-d7 (Deuterated) |
| CAS Number | 71-23-8 | 102910-31-6 |
| Linear Formula | ||
| Molecular Weight | 60.10 g/mol | 67.14 g/mol |
| Exact Mass | 60.0575 Da | 67.1015 Da |
| Density (25°C) | 0.803 g/mL | 0.896 g/mL |
| Boiling Point | 97.0 °C | 97.0 °C (approx.)[1][2][3][4] |
| Isotopic Purity | N/A | Typically ≥ 98 atom % D |
| H-Bond Donor | 1 (Exchangeable) | 1 (Exchangeable) |
Note on Nomenclature: "Propyl-d7" strictly refers to the deuteration of the alkyl chain (
). The hydroxyl proton (-OH) remains exchangeable. In protic solvents (, MeOH), the hydroxyl D/H will equilibrate rapidly. Therefore, the effective formula in solution is often .
Synthesis and Manufacturing Logic
The synthesis of 1-Propanol-d7 is non-trivial due to the requirement for high isotopic enrichment at specific carbon positions. The preferred industrial route involves the reduction of fully deuterated propionic acid or its esters.
Synthetic Pathway (Reduction Protocol)[5]
The following Graphviz diagram illustrates the reduction of Propionic Acid-d5 using Lithium Aluminum Deuteride (
Figure 1: Synthetic route for 1-Propanol-d7. The use of
Applications in Drug Development: The Deuterium Switch
In drug discovery, 1-Propanol-d7 is rarely a drug itself but serves as a model substrate to study Metabolic Switching .
The Kinetic Isotope Effect (KIE)
The carbon-deuterium (
-
Mechanism: CYP450 enzymes (specifically CYP2E1 for small alcohols) oxidize propanol by abstracting a hydrogen atom from the alpha-carbon (C1).
-
Impact: Replacing H with D at the C1 position significantly increases the activation energy for this abstraction.
-
Result: The metabolic clearance rate (
) decreases, potentially increasing the half-life ( ) of the compound.
Metabolic Pathway Visualization
The diagram below details the oxidative pathway and where the "Deuterium Block" occurs.
Figure 2: Metabolic fate of 1-Propanol-d7. The primary Kinetic Isotope Effect occurs at the C1 oxidation step mediated by CYP2E1.
Experimental Protocol: Isotopic Purity Verification
Trusting the label on a reagent bottle is insufficient for GLP (Good Laboratory Practice) studies. The following protocol validates the isotopic purity of 1-Propanol-d7 using
Rationale
Since the carbon chain is fully deuterated (
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 10 µL of 1-Propanol-d7 into a clean NMR tube.
-
Dissolve in 600 µL of DMSO-d6 (preferred over
to prevent hydroxyl proton exchange overlap, though the OH peak will still be visible). -
Add 1 µL of an internal standard (e.g., TMS or Maleic Acid) for quantitative integration.
-
-
Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Sequence: Standard zg30 or equivalent.
-
Scans: 64 (to improve signal-to-noise for trace impurities).
-
Relaxation Delay (D1): ≥ 10 seconds (critical for accurate integration of residual protons).
-
-
Data Analysis:
-
Expectation:
- ~4.3 ppm: Singlet/Broad signal (Hydroxyl -OH). Note: This proton is NOT deuterated in standard d7 synthesis unless specified.
- 0.9 - 3.5 ppm: Baseline silence.
-
Calculation: If peaks appear at ~0.9 ppm (
) or ~3.4 ppm ( ), integrate them relative to the internal standard.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12213347, Isopropanol-d7 (Analogous Reference). Retrieved from [Link]
-
Lieber, C. S. (1997). Cytochrome P-4502E1: its physiological and pathological role. Physiological Reviews. Retrieved from [Link]
Sources
Technical Guide: Storage and Stability of Deuterated Alcohols
Executive Summary
Deuterated alcohols (e.g., Methanol-
Part 1: The Isotopic Stability Paradox
To effectively store deuterated alcohols, one must understand the fundamental difference between their chemical stability and their isotopic stability .
The Kinetic Isotope Effect (Chemical Stability)
The substitution of hydrogen with deuterium increases the bond dissociation energy. The zero-point energy of a
The Hygroscopic Threat (Isotopic Instability)
The primary failure mode for deuterated alcohols is not chemical decomposition, but isotopic dilution . The hydroxyl deuteron (
Mechanism of Failure:
This exchange is catalyzed by trace acids or bases, often leaching from borosilicate glass surfaces.
Figure 1: The mechanism of isotopic dilution via atmospheric moisture exchange. Note that this reaction is reversible, meaning once water is introduced, the purity is permanently compromised.
Part 2: Critical Degradation Vectors
The following table summarizes the stability risks associated with common deuterated alcohols.
| Vector | Mechanism | Risk Level | Mitigation Strategy |
| Moisture ( | Proton exchange at -OD site. | Critical | Store in desiccators; use septum caps; handle under |
| Oxygen ( | Oxidation to deuterated aldehydes/acids. | Moderate | Inert gas purging (Argon/Nitrogen).[2][3] |
| Light ( | Photochemical radical formation. | Low/Moderate | Amber glass vials; foil wrapping. |
| Glass Acidity | Surface silanols catalyze exchange. | Moderate | Use silylated glassware or high-quality borosilicate. |
| Temperature | Volatilization and pressure buildup. | Moderate | Refrigeration ( |
Part 3: Storage Protocols
The storage strategy depends entirely on the container type and usage frequency.
Long-Term Storage (Unopened)
For stocks intended to be stored for >6 months:
-
Container: Flame-sealed glass ampoules are the gold standard. They provide a hermetic seal that screw caps cannot match.
-
Environment: Refrigerate at
. While freezing can further slow degradation, it risks cracking the ampoule due to thermal expansion/contraction cycles. -
Light: Store in the dark or in amber secondary containment.
Active Use (Opened)
Once an ampoule is cracked, the clock starts.
-
Transfer: Immediately transfer the remaining content to a borosilicate vial with a PTFE-lined silicone septum .
-
Desiccants: Add activated 3Å or 4Å molecular sieves to the vial.
-
Note: Sieves must be baked at
under vacuum before use to ensure they are dry. Undried sieves introduce more water than they remove.
-
-
Headspace: Purge the headspace with dry Nitrogen or Argon after every use.
Figure 2: Decision tree for storage workflows ensuring maximum isotopic longevity.
Part 4: Experimental Workflow (The Inert Transfer Method)
To maintain "Trustworthiness" in your data, you must assume the laboratory atmosphere is a contaminant. The following protocol creates a self-validating system where the solvent never contacts ambient air.
Materials
-
Deuterated Solvent (in septum vial)
-
Gas-tight syringe (glass preferred) with long needle
-
Nitrogen (
) or Argon balloon attached to a needle
Protocol Steps
-
Equilibration: Allow the refrigerated solvent to reach room temperature in a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture into the solvent.
-
Pressure Equalization: Insert the
balloon needle into the septum of the solvent vial. This creates positive pressure. -
Aspiration: Insert the syringe needle. With the vial upright, draw
into the syringe, then expel it. Repeat 3x to flush the syringe. -
Withdrawal: Invert the vial (balloon still attached). Draw the required volume of liquid.[2] The balloon ensures no vacuum is created, preventing outside air from leaking in.
-
Dispensing: Withdraw the syringe. Immediately inject into the NMR tube.
-
Sealing: Cap the NMR tube instantly. For long-term NMR experiments (e.g., 2D NMR running overnight), wrap the cap with Parafilm.
Part 5: Quality Control & Validation
Before committing precious samples to a deuterated solvent, validate its purity.[2][3][5][6]
The Water Test (NMR)
Run a blank spectrum of the solvent.
-
Methanol-
: Look for a singlet at ~4.87 ppm (OH) and ~3.31 ppm (CHD2). -
Criteria: If the OH peak integral > 1% of the residual solvent peak, the solvent is "wet" and should be dried with sieves or discarded.
Chemical Purity
Check for oxidation products. In Methanol-
References
-
Wilmad-LabGlass. (n.d.). NMR Deuterated Solvents - Handling and Storage. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Sources
The Deuterium Advantage: A Technical Guide to Propyl-d7 Alcohol
Content Type: Technical Whitepaper Target Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists Subject: 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol (1-Propanol-d7)
Executive Summary & Nomenclature
In the precision-driven landscape of drug development and metabolic profiling, 1-Propanol-d7 serves as a critical isotopologue of n-propanol. Unlike standard solvents, its utility lies in its mass shift (+7 Da) and its kinetic stability against enzymatic oxidation.
This guide moves beyond basic definitions to explore the application of Propyl-d7 as a robust Internal Standard (IS) in quantitative mass spectrometry and a mechanistic probe in metabolic stability studies.
Nomenclature and Synonyms
Accurate procurement and citation require precise nomenclature. The "d7" designation specifically refers to the deuteration of the carbon chain (
| Nomenclature Standard | Name / Identifier | Notes |
| IUPAC Name | 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol | Preferred for regulatory documentation. |
| Common Name | 1-Propanol-d7 | Widely used in vendor catalogs. |
| Alternative Name | Propyl-d7 alcohol | Common in legacy literature. |
| Chemical Formula | Explicitly shows the hydroxyl H is non-deuterated. | |
| CAS Number | 102910-31-6 | Specific to the d7 isotopologue.[][2] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | Machine-readable string for cheminformatics. |
Physicochemical Properties: The Isotope Effect
The substitution of protium (
| Property | Standard 1-Propanol ( | 1-Propanol-d7 ( | Technical Implication |
| Molecular Weight | 60.10 g/mol | 67.14 g/mol | +7 Da shift allows for clean separation in MS. |
| Density (25°C) | 0.803 g/mL | 0.896 g/mL | CRITICAL: Volumetric pipetting requires recalibration; gravimetric prep is preferred. |
| Boiling Point | 97°C | ~97°C | Negligible difference; compatible with standard GC headspace methods. |
| Dipole Moment | 1.68 D | ~1.66 D | Slight reduction in polarity may affect retention time in reverse-phase LC (deuterium isotope effect on lipophilicity). |
Applications in Drug Development & Metabolism[4]
A. Quantitative Mass Spectrometry (LC-MS/GC-MS)
1-Propanol-d7 is the "Gold Standard" Internal Standard (IS) for quantifying propanol or propyl-functionalized metabolites.
-
Mechanism: It co-elutes (or elutes very closely) with the analyte, experiencing the exact same ionization suppression/enhancement effects from the matrix.
-
Advantage: The +7 Da mass difference prevents "cross-talk" (isotopic overlap) between the analyte's M+ isotope and the IS signal, a common issue with d3 or d4 analogs.
B. Metabolic Stability & Kinetic Isotope Effect (KIE)
In DMPK (Drug Metabolism and Pharmacokinetics) studies, Propyl-d7 is used to probe the mechanism of Alcohol Dehydrogenase (ADH).
-
Primary KIE: The rate-limiting step in propanol metabolism is the abstraction of the alpha-proton (at C1) by ADH.
-
The Blockade: The C-D bond is stronger than the C-H bond. Replacing the C1 hydrogens with deuterium significantly slows this oxidation (
). If a drug candidate contains a propyl side chain susceptible to rapid clearance, deuterating that chain (using Propyl-d7 precursors) can extend the drug's half-life.
Visualization: Metabolic Pathway & Deuterium Blockade
The following diagram illustrates how deuteration at the alpha-carbon impedes the conversion to Propionaldehyde.
Caption: The Primary Kinetic Isotope Effect (KIE) at the Alcohol Dehydrogenase (ADH) step. The C-D bond strength retards the rate-limiting oxidation to propionaldehyde.
Experimental Protocol: Self-Validating IS Preparation
Objective: Prepare a stock solution of 1-Propanol-d7 for LC-MS quantitation that validates its own isotopic purity and lack of signal interference.
Reagents:
-
1-Propanol-d7 (CAS 102910-31-6, >98% D).
-
LC-MS Grade Methanol.
-
Blank Plasma/Matrix (free of propanol).
Workflow: The "Cross-Signal Interference Check" (CSIC)
-
Gravimetric Preparation (Primary Stock):
-
Place a 10 mL volumetric flask on an analytical balance. Tare.
-
Add ~10 mg of 1-Propanol-d7. Record exact weight (e.g., 10.05 mg).
-
Why: Density differences make volumetric pipetting of deuterated solvents inaccurate.
-
Dilute to volume with Methanol.
-
-
Working Standard Generation:
-
Dilute Primary Stock to 1 µg/mL (Solution A).
-
-
The CSIC Validation Step (Crucial for Integrity): Before running samples, you must prove the d7-IS does not contribute signal to the native analyte channel (M+0).
-
Inject: Blank Matrix + Spiked IS (Solution A).
-
Monitor: m/z 61 (Native Propanol fragment) and m/z 68 (d7-Propanol fragment).
-
Criteria: Signal at m/z 61 must be < 0.5% of the LLOQ (Lower Limit of Quantitation) response.
-
Failure Mode: If signal exists at m/z 61, the d7 standard is either impure (contains d0) or fragmentation is stripping deuterium.
-
Visualization: LC-MS Quantitation Workflow
Caption: Standardized LC-MS workflow incorporating the Internal Standard (IS) spike to normalize extraction efficiency and matrix effects.
Synthesis & Sourcing Insight
While most labs purchase this reagent, understanding its origin aids in troubleshooting impurities.
Synthesis Route:
1-Propanol-d7 is typically synthesized via the reduction of Propionic Acid-d5 (or its ester methyl propionate-d5) using Lithium Aluminum Deuteride (
-
Impurity Source: Incomplete reduction can leave traces of deuterated propanal.
-
Isotopic Dilution: If
is used instead of , the C1 position will contain Hydrogen, resulting in a d5 product instead of d7. Always verify the Certificate of Analysis (CoA) for "Isotopic Enrichment > 98%".
Safety & Handling
-
Flammability: High (Flash point ~15°C). Store in a flammables cabinet.
-
Hygroscopicity: Deuterated alcohols are hygroscopic. Absorption of atmospheric
will not degrade the C-D bonds but will dilute the concentration and introduce -OH protons if performing NMR. -
Storage: Store in a desiccator or under nitrogen atmosphere to maintain isotopic purity of the hydroxyl group (if relevant for NMR).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1031, 1-Propanol. Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
Propyl-d7 alcohol as a deuterated solvent for NMR spectroscopy
Topic: Propyl-d7 Alcohol (
Executive Summary & Strategic Rationale
In the specialized landscape of NMR solvatometry, Propyl-d7 alcohol (1-Propanol-d7,
While standard solvents like DMSO-d6 or
Key Distinction:
-
Propyl-d7 (
): The alkyl chain is silent, but the hydroxyl proton remains. This is a powerful tool for exchange spectroscopy and probing hydrogen-bonding networks without the interference of solvent alkyl signals. -
Propyl-d8 (
): The standard "blank" solvent for structural elucidation, removing all solvent proton signals (except residual peaks).
Technical Specifications & Solvent Properties[1][2][3][4][5]
The utility of Propyl-d7 lies in its physical properties, particularly its liquid range and viscosity.
Table 1: Physicochemical Properties of Propyl-d7 Alcohol
| Property | Value | Context for NMR |
| Chemical Formula | d7 retains OH signal; d8 ( | |
| Boiling Point | 97°C | Suitable for high-temp kinetics (up to ~85°C safely). |
| Melting Point | -126°C | Critical Advantage: Enables VT-NMR down to -100°C, far superior to DMSO (mp 18°C) or |
| Dielectric Constant | ~20.1 (at 25°C) | Moderately polar; dissolves both salts and lipids. |
| Viscosity | ~2.0 cP (at 20°C) | Higher than MeOH (0.6 cP); requires careful shimming and longer relaxation delays ( |
| Residual Signals ( | Alkyls: SilentOH: Broad singlet (varies) | d7: OH signal at ~4.0–5.0 ppm (conc. dependent).d8: Residual CHD peaks at 0.9, 1.5, 3.5 ppm. |
Application Note: Solvation of Amphiphilic & Lipophilic Analytes
The Challenge
Many drug candidates and biological lipids aggregate in Methanol-d4 or precipitate in Chloroform-d. DMSO-d6 is excellent for solubility but is difficult to remove (high BP) and freezes at room temperature, preventing low-temp dynamic studies.
The Propyl-d7 Solution
Propyl-d7 alcohol provides an amphiphilic pocket . The propyl chain interacts with lipophilic domains, while the hydroxyl group stabilizes polar moieties.
Case Study: Macrocyclic Peptide Analysis
When analyzing cyclic peptides with hydrophobic side chains:
-
In
: Aggregation leads to broad lines. -
In
: Polar backbone H-bonds are disrupted or the sample is insoluble. -
In Propyl-d7: The solvent mimics the membrane interface. The d7 isotopologue (
) is particularly useful here: the solvent OH is present to participate in exchange, but the solvent alkyls (which would normally obscure the peptide's side-chain region 0.8–3.5 ppm) are deuterated and silent.
Mechanistic Insight: By using
, you create a "spectral window" in the aliphatic region (0–4 ppm) while maintaining a native protonated hydroxyl environment. This allows clear observation of analyte side-chains without solvent overlap, which is impossible in non-deuterated propanol.
Protocol: Sample Preparation & Handling
Objective: To prepare high-resolution NMR samples in Propyl-d7/d8 while mitigating viscosity and hygroscopicity issues.
Materials
-
Propyl-d7 (
) or Propyl-d8 ( ) [>99 atom % D]. -
NMR Tubes: 5mm high-precision (Wilmad 528-PP or equivalent).
-
Reference Standard: TMS (Tetramethylsilane) or DSS (if water-rich).
Step-by-Step Workflow
-
Solvent Selection & Drying:
-
Propyl alcohol is hygroscopic . If using d8 to avoid OH signals, the uptake of atmospheric
will rapidly generate a water/OH peak. -
Action: Store solvent over 3Å molecular sieves in a desiccator.
-
Verification: A "dry" d8 sample should show minimal OH signal. If a broad peak appears at ~4.5 ppm, the solvent is wet.
-
-
Sample Dissolution:
-
Weigh 1–10 mg of analyte.
-
Add 600 µL of Propyl-d7/d8.
-
Viscosity Note: Vortex thoroughly. Due to higher viscosity (2.0 cP), bubbles may form and persist. Centrifuge the tube for 1 minute at 1000g to collapse bubbles.
-
-
Referencing (Critical):
-
Internal: Add 0.05% TMS. Calibrate TMS to 0.00 ppm.
-
Secondary (if TMS is volatile/undesirable): Use the residual terminal methyl group of the propyl chain.
-
In Propyl-d8 , the residual
multiplet (quintet) appears at ~0.92 ppm . -
Warning: This shift is temperature-dependent.[1] TMS is preferred for VT work.
-
-
-
Acquisition Parameters:
-
Relaxation Delay (
): Because propanol is viscous, molecular tumbling is slower ( relaxation is shorter than in chloroform, but viscosity can broaden lines). However, for small molecules, ensure . A default of 2–3 seconds is usually sufficient, but 5 seconds is safer for quantitative work. -
Shimming: The viscosity requires careful gradient shimming. Ensure the "lock" level is stable before shimming.
-
Protocol: Variable Temperature (VT) Studies
Objective: To access conformational dynamics at sub-zero temperatures.
-
Temperature Calibration:
-
Do not rely on the probe thermocouple alone. Use a methanol standard (for < 0°C) or ethylene glycol (for > 0°C) to map the exact temperature inside the tube.
-
-
Cooling Phase:
-
Propyl-d7 remains liquid down to -126°C .
-
Cool in steps of 10K. Allow 10 minutes equilibration at each step.
-
Note: Viscosity increases dramatically at -80°C. Re-shim at every temperature point. Line broadening at very low T is often due to viscosity, not just exchange dynamics.
-
-
Data Interpretation:
Visualization: Solvent Selection Logic
The following diagram illustrates the decision process for selecting Propyl-d7 over other common solvents.
Caption: Decision tree for selecting Propyl-d7/d8 based on solubility, temperature requirements, and spectral interference needs.
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. [Link]
-
Babij, N. R., et al. (2016).[4][1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]
Sources
Application of propyl-d7 alcohol in environmental sample analysis
Application Note: High-Precision Quantitation of Oxygenated Volatile Organic Compounds (OVOCs) in Environmental Matrices using 1-Propanol-d7
Executive Summary
The accurate quantification of hydrophilic volatile organic compounds (VOCs), such as alcohols and ketones, in complex environmental matrices (wastewater, sludge, soil) is historically challenged by variable extraction efficiencies and matrix-induced signal suppression. This Application Note details the protocol for using 1-Propanol-d7 (Propyl-d7 alcohol) as a stable isotope internal standard. By leveraging Isotope Dilution Mass Spectrometry (IDMS), this method corrects for phase-partitioning variances in Headspace GC-MS, ensuring data integrity compliant with EPA Method 8015/8260 standards and GLP requirements.
Technical Principle: Why Propyl-d7?
The Challenge: Matrix Effects in Headspace Analysis
In static headspace analysis, the concentration of an analyte in the gas phase (
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
1-Propanol-d7 (
-
Co-Elution: It co-elutes (or elutes within seconds) of the target, experiencing the exact same matrix suppression/enhancement in the MS source.
-
Mass Discrimination: The deuterium labeling provides a mass shift of +7 Da (M+7), allowing the Mass Spectrometer to distinguish the standard from the native analyte (
) without interference.
Critical Chemical Insight:
Commercial standards are often labeled as
Material Specifications
| Component | Specification | Notes |
| Analyte | 1-Propanol-d7 ( | Isotopic Purity |
| CAS Number | 102910-31-6 | (Specifically for the hepta-deutero form) |
| Molecular Weight | 67.14 g/mol | Native Propanol is 60.10 g/mol |
| Target Ions (SIM) | m/z 66, 33 | Native Propanol uses m/z 59, 31 |
| Boiling Point | 97 °C | Identical to native propanol |
Experimental Protocol: Volatiles in Aqueous & Solid Matrices
Workflow Visualization
Figure 1: Analytical workflow for the quantification of volatiles using IDMS.
Preparation of Standards
-
Stock Solution A (Internal Standard): Dissolve 1-Propanol-d7 in Methanol (P&T grade) to a concentration of 1,000 mg/L. Store at -20°C.
-
Working IS Solution: Dilute Stock A in organic-free reagent water to 50 mg/L. Prepare fresh weekly.
-
Calibration Standards: Prepare a 5-point curve of native 1-Propanol (10, 50, 100, 500, 1000 µg/L) in reagent water. Spike each calibration vial with the same fixed volume of Working IS Solution.
Sample Preparation
A. Aqueous Samples (Wastewater/Groundwater):
-
Transfer 10.0 mL of sample into a 20 mL headspace vial.
-
Add 3.0 g of NaCl (baked at 400°C) to induce the "salting-out" effect, driving polar organics into the headspace.
-
Add 10 µL of Working IS Solution (Propyl-d7).
-
Immediately cap with a PTFE-lined silicone septum and crimp.
B. Solid Samples (Soil/Sediment):
-
Weigh 5.0 g of soil into a 20 mL vial.
-
Add 10.0 mL of matrix modifying solution (saturated NaCl in water, acidified to pH < 2 with
to prevent biological degradation). -
Add 10 µL of Working IS Solution (Propyl-d7).
-
Crimp immediately.
Instrumental Parameters (GC-MS)
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm). Thick film is required for alcohol retention.
-
Inlet: Split ratio 10:1, 200°C.
-
Headspace Autosampler:
-
Incubation: 80°C for 20 minutes with high agitation.
-
Syringe Temp: 90°C.
-
-
MS Acquisition: SIM/Scan mode.
-
Scan: 35-300 amu (for unknown identification).
-
SIM Group:
-
Native Propanol:59.0 (Quant), 31.0 (Qual).
-
Propyl-d7:66.0 (Quant), 33.0 (Qual).
-
-
Data Analysis & Validation
Mechanism of Quantification
Quantification is performed using the Relative Response Factor (RRF) . This method is self-validating because any loss of analyte during injection or equilibration is mirrored by the loss of the d7-isotope.
RRF Calculation:
Where:
- = Area of native 1-propanol peak (m/z 59).
- = Area of 1-propanol-d7 peak (m/z 66).
- = Concentration of native standard.
- = Concentration of internal standard.
Final Concentration (
Logical Pathway of Interference Removal
Figure 2: Mechanism of error correction. Since the matrix affects the d7-isotope and the native analyte identically, the ratio used for quantification remains accurate despite signal suppression.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low d7 Response | Leak in headspace vial or septum bleed. | Check crimp tightness. Ensure autosampler needle is not clogged. |
| m/z 66 Peak Splitting | Column overload or water interference. | Increase split ratio. Ensure oven starts at 35°C to focus the water peak away from alcohols. |
| High Background m/z 59 | Carryover or contaminated blank. | Run blank injections.[1] Bake column at 240°C for 10 mins. |
| D7/Native Retention Shift | Deuterium isotope effect. | d7-isotopologues elute slightly earlier (0.02-0.05 min) than native compounds on non-polar phases. Adjust integration windows. |
References
-
U.S. Environmental Protection Agency. (2003).[2] Method 8015C: Nonhalogenated Organics Using GC/FID.[1][2] SW-846 Update IVA. [Link][1][3]
-
National Institute of Standards and Technology (NIST). (2023).[4] 1-Propanol Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69. [Link]
-
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry – A Primary Method of Measurement.[4] Journal of Analytical Atomic Spectrometry.[4] [Link]
Sources
Advanced Pharmaceutical Analysis: Application of Propyl-d7 Alcohol (1-Propanol-d7)
[1]
Executive Summary
In the high-stakes environment of pharmaceutical quality control (QC) and drug metabolism pharmacokinetics (DMPK), precision is non-negotiable. Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) represents a critical tool for overcoming matrix effects that plague traditional gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses.[1]
This guide details the application of Propyl-d7 as a stable isotope-labeled internal standard (SIL-IS). Unlike chemical analogues (e.g., 2-butanol or methyl ethyl ketone), Propyl-d7 shares nearly identical physicochemical properties—such as boiling point, density, and partition coefficient—with the target analyte (1-propanol) while remaining spectrally distinct.[1] This allows for the correction of variability in headspace extraction efficiency and ionization suppression, ensuring compliance with strict regulatory frameworks like USP <467> and ICH Q3C .
Technical Profile & Mechanism of Action
Chemical Identity
-
Chemical Structure:
[1] -
Molecular Weight: ~67.14 g/mol (vs. 60.10 g/mol for non-deuterated)
-
Boiling Point: ~97°C (matches 1-propanol)[1]
Why Propyl-d7? The "Carrier Effect"
In Headspace GC-MS (HS-GC-MS), the primary source of error is the partition coefficient (
A structural analogue (like t-butanol) may have a different
Application 1: Residual Solvent Analysis (HS-GC-MS)
This protocol is designed for the quantification of Class 3 residual solvent (1-Propanol) in complex pharmaceutical matrices (e.g., oral suspensions, polymer-based excipients) where standard FID methods fail due to co-elution or matrix interference.[1]
Reagents & Equipment
-
Target Analyte: 1-Propanol (Class 3 Solvent, PDE = 50 mg/day).
-
Internal Standard: Propyl-d7 Alcohol (Isotopic Purity ≥ 98 atom % D).[1]
-
Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc), free of interfering volatiles.
-
Instrumentation: GC system with Headspace Sampler and Single Quadrupole Mass Spectrometer (e.g., Agilent 8890/5977 or Shimadzu GCMS-QP2020).
Experimental Protocol
Step 1: Preparation of Internal Standard Stock (IS-Stock) [1]
-
Weigh approximately 50 mg of Propyl-d7 alcohol into a 50 mL volumetric flask.
-
Dilute to volume with the selected Diluent (DMSO).
-
Concentration: ~1000 ppm (µg/mL).
Step 2: Preparation of Standard Solutions
Prepare a calibration curve for 1-propanol (unlabeled) spanning the expected range (e.g., 100 ppm to 5000 ppm).
-
Crucial Step: Spike every calibration standard and every sample vial with a fixed volume (e.g., 50 µL) of the IS-Stock .
-
This ensures the final concentration of Propyl-d7 is constant across all injections.
Step 3: Sample Preparation
-
Weigh 100 mg of the pharmaceutical sample into a 20 mL headspace vial.
-
Add 5.0 mL of Diluent.
-
Add 50 µL of IS-Stock .
-
Seal immediately with a PTFE/Silicone crimp cap.
Step 4: GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-624 or VF-624ms (30m x 0.32mm x 1.8µm) | Standard phase for volatiles (USP <467>).[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 40°C (5 min) → 10°C/min → 240°C | Retains volatiles; bakes out heavy matrix. |
| HS Oven | 80°C (Equilibration: 20 min) | Sufficient for Phase 3 solvents without degrading API. |
| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity and selectivity. |
| Ions (Analyte) | Target: 31 ; Qualifiers: 59, 42 | Base peak for primary alcohol ( |
| Ions (IS) | Target: 33 ; Qualifiers: 67, 46 | Base peak shift ( |
Note on Fragmentation: The base peak of 1-propanol is m/z 31 (
). For Propyl-d7 (), the alpha-cleavage yields (Mass: 12 + 2(2) + 16 + 1 = 33).[1] Verify your specific lot; if using Propanol-d8 ( ), the ion is m/z 34.[1]
Data Analysis & Calculation
Calculate the Relative Response Factor (RRF) using the calibration standards:
Quantify the unknown sample:
Visualization: Method Validation Workflow
The following diagram illustrates the decision logic for selecting Propyl-d7 and the validation workflow for the HS-GC-MS method.
Caption: Decision tree for implementing Propyl-d7 in complex pharmaceutical analysis workflows.
Application 2: Metabolic Tracing & Mechanistic Studies[1]
Beyond QC, Propyl-d7 is utilized in DMPK (Drug Metabolism and Pharmacokinetics) to study alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) activity.
Kinetic Isotope Effect (KIE)
When Propyl-d7 is used as a substrate, the C-D bond cleavage is energetically more difficult than C-H cleavage.
-
Primary KIE: If the rate-determining step involves breaking the C-H bond at the alpha-carbon, the reaction rate for Propyl-d7 will be significantly slower (
).[1] -
Utility: This helps researchers determine if the oxidation of propanol to propionaldehyde is the bottleneck in a metabolic pathway.
Metabolite Differentiation
In studies involving endogenous alcohol production (e.g., gut fermentation syndrome), administering Propyl-d7 allows scientists to distinguish between:
-
Exogenous Source: Metabolites containing the deuterium label (e.g., Propionic acid-d5).
-
Endogenous Source: Unlabeled metabolites.
References
-
International Conference on Harmonisation (ICH). (2011). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]
-
Wrona, M., et al. (2013). "Determination of ethanol content in medicated syrups by static headspace gas chromatography." Acta Poloniae Pharmaceutica. [Link][1]
-
Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System. Application Note. [Link]
Application Note: Advanced Forensic Volatiles Screening Using Propyl-d7 Alcohol (1-Propanol-d7)
Executive Summary & Rationale
In forensic toxicology, the determination of ethanol and volatile organic compounds (VOCs) is the most frequent analysis performed. The "Gold Standard" method—Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)—relics on n-Propanol as the internal standard (IS).
The Critical Flaw: In postmortem cases, particularly those involving putrefaction or submerged bodies, microbial activity can endogenously produce n-propanol. In a standard FID workflow, this endogenous n-propanol co-elutes with the added internal standard, artificially inflating the IS peak area. Because ethanol concentration is calculated as a ratio (
The Solution: This protocol details the application of 1-Propanol-d7 (Propyl-d7 alcohol) . By utilizing a fully deuterated analog in conjunction with Mass Spectrometry (HS-GC-MS), laboratories can mathematically distinguish between the internal standard and any putrefactive n-propanol, ensuring absolute quantitation accuracy in complex matrices.
Chemical Identity & Properties
| Property | Specification |
| Compound Name | 1-Propanol-d7 (Heptadeutero-1-propanol) |
| CAS Number | 102910-31-6 |
| Chemical Formula | |
| Molecular Weight | 67.14 g/mol |
| Boiling Point | ~97°C (Similar to non-deuterated) |
| Key Application | Isotope Dilution Mass Spectrometry (IDMS) for Volatiles |
Analytical Mechanism: Why "d7"?
The use of Propyl-d7 relies on Isotope Dilution principles. While deuterated compounds have similar physicochemical properties to their hydrogenated counterparts, they exhibit distinct Mass-to-Charge (
-
Chromatographic Behavior: On standard blood alcohol columns (e.g., DB-ALC1, Rtx-BAC1), Propyl-d7 elutes slightly earlier than n-Propanol due to the inverse isotope effect, but often co-elutes or partially overlaps.
-
Mass Spectral Resolution:
-
n-Propanol (Interference): Primary Ion
31, Secondary 60.[1] -
1-Propanol-d7 (Internal Standard): Primary Ion
34 ( ), Secondary 67.
-
-
Result: By monitoring
34, the detector "ignores" the putrefactive n-propanol ( 31), allowing the IS area to remain stable regardless of sample spoilage.
Decision Logic: When to Use Propyl-d7
Figure 1: Decision matrix for selecting the appropriate Internal Standard based on sample integrity.
Detailed Protocol: HS-GC-MS with Propyl-d7
Reagents and Standards
-
Internal Standard Solution (0.01% w/v): Dilute
of 1-Propanol-d7 (CAS 102910-31-6) into of LC-MS grade water containing 1M Sodium Chloride (salting-out agent). -
Calibrators: NIST-traceable Ethanol standards (10, 50, 80, 200, 400 mg/dL).
-
Matrix Modifier: Sodium Fluoride (solid) or saturated solution.
Sample Preparation
-
Aliquot: Transfer
of biological specimen (whole blood, vitreous humor, or tissue homogenate) into a 20 mL headspace vial. -
Internal Standard Addition: Add
of the Propyl-d7 Internal Standard Solution . -
Seal: Cap immediately with a magnetic crimp cap (PTFE/Silicone septa).
-
Vortex: Mix for 10 seconds to ensure homogeneity.
Instrumentation Parameters (Agilent 7890/5977 or similar)
Headspace Autosampler:
-
Incubation Temp: 65°C
-
Incubation Time: 10 minutes
-
Syringe Temp: 75°C
-
Injection Volume: 1 mL (Split ratio 20:1)
Gas Chromatograph:
-
Column: DB-ALC1 or DB-624 (30m
0.32mm 1.8 ). -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program: Isothermal 40°C for 5 min (or ramp if separating higher volatiles).
Mass Spectrometer (SIM Mode):
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition: Selected Ion Monitoring (SIM).[1]
| Analyte | Retention Time (min)* | Quant Ion ( | Qualifier Ion ( |
| Ethanol | 1.85 | 31 | 45, 46 |
| Acetone | 2.40 | 43 | 58 |
| Isopropanol | 2.60 | 45 | 43, 59 |
| 1-Propanol-d7 (IS) | 3.10 | 34 | 67 |
| n-Propanol (Interference) | 3.12 | 31 | 60 |
*Retention times are approximate and column-dependent.
Experimental Workflow Diagram
Figure 2: Analytical workflow for HS-GC-MS analysis of volatiles using Propyl-d7.
Validation & Performance Characteristics
To validate this method per SWGTOX/ANSI standards, the following parameters must be established:
Interference Study (The "Stress Test")
This is the most critical validation step for Propyl-d7.
-
Preparation: Prepare a blank blood sample.
-
Spike: Add non-deuterated n-Propanol at a high concentration (e.g., 50 mg/dL) to simulate severe putrefaction.
-
Analyze: Run the sample using the Propyl-d7 method.
-
Acceptance Criteria: The signal at
34 (Propyl-d7) must not be affected by the presence of the 31/60 peaks from the n-Propanol spike. The calculated concentration of Propyl-d7 should remain within ±5% of the expected value.
Linearity and Sensitivity
-
Linear Range: 10 – 500 mg/dL for Ethanol.
-
LOD/LOQ: Typically 1-5 mg/dL.
-
Precision (CV): < 5% at 80 mg/dL.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IS Response ( | Leak in HS vial or syringe | Check crimp tightness; replace septa. |
| Co-elution of IS and Analyte | Column degradation or Temp too high | Lower oven temp to 35°C; Trim column. |
| "Crosstalk" in MS | Ion overlap | Ensure resolution between |
| Carryover | Syringe contamination | Increase syringe flush time and temperature. |
References
-
Moriya, F., & Hashimoto, Y. (2004). Postmortem production of ethanol and n-propanol in the brain of drowned persons. The American Journal of Forensic Medicine and Pathology. Link
-
Boumba, V. A., et al. (2008). The significance of n-propanol in the interpretation of postmortem blood alcohol concentrations. Forensic Science International. Link
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Propanol-d7. NIST Chemistry WebBook. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Propyl-d7 Alcohol Internal Standard
Lead Application Scientist: Dr. A. Vance Subject: Internal Standard (IS) Optimization for Volatile Organic Compound (VOC) Analysis Methodology: Headspace GC-MS / GC-FID Last Updated: January 2026
Introduction: The Logic of Deuterated Standards
You are likely using 1-Propanol-d7 (Propyl-d7 alcohol) because you require a higher degree of precision than a standard external calibration can offer, or because your matrix (blood, urine, pharmaceutical slurry) is complex.
Unlike non-deuterated n-propanol (used in GC-FID where separation is spatial), Propyl-d7 is primarily selected for GC-MS workflows to utilize Isotope Dilution Mass Spectrometry (IDMS) . It co-elutes (or nearly co-elutes) with the target analyte (often ethanol or residual solvents) but is spectrally distinct.
The Core Objective:
Your goal is not just "adding a standard." It is to create a self-validating ratiometric system . The IS must mimic the analyte's partition coefficient (
-
Matrix Effects: Variations in salt content or viscosity affecting headspace equilibrium.
-
Injection Variability: Leaks or volume errors in the gas-tight syringe/loop.
-
Ion Suppression/Enhancement: Competition for charge in the MS source.
Module 1: Determining the Optimal Concentration
The "Midpoint Match" Protocol
A common error is adding too much IS, leading to detector saturation or "cross-talk" (isotopic interference). The ideal IS concentration should yield a response (Area counts) roughly equivalent to the analyte response at the geometric midpoint of your calibration curve.
Step-by-Step Optimization Workflow
-
Define Calibration Range: e.g., Ethanol from 10 mg/dL to 400 mg/dL.
-
Identify Midpoint: ~100–150 mg/dL.
-
Target Response: The IS peak area should match the analyte peak area at this midpoint.
-
Why? If IS is too low (e.g., matches the LOQ), precision suffers at high concentrations. If IS is too high (matches the ULOQ), it may suppress the analyte signal at low levels.
-
Calculation Example
If your target analyte (e.g., Ethanol) provides
-
Target IS Signal:
counts. -
Action: Inject varying concentrations of Propyl-d7 (e.g., 50, 100, 200 mg/dL) in a clean solvent.
-
Select: The concentration that yields the closest area count to the target.
Visualization: Optimization Logic
Figure 1: Decision logic for selecting the initial internal standard concentration. Note the critical "Cross-talk" check before finalization.
Module 2: Troubleshooting & FAQs
Q1: My Propyl-d7 IS area counts are drifting over time. Why?
Diagnosis: This is rarely a chemical stability issue (propanol is stable). It is usually a physical delivery issue .
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Gradual Decrease | Evaporation in stock vial | Propyl-d7 is volatile. Store working solution in zero-headspace vials or replace caps immediately after use. |
| Sudden Drop | Syringe Leak (Headspace) | Check the gas-tight syringe plunger tip. If using a loop system, check the transfer line connection. |
| High Variability (%RSD > 5%) | Matrix Mismatch (Salting Out) | If your samples have high salt (urine/plasma) and your calibrators are water-based, the partitioning ( |
| Area Increase | Carryover | Check the transfer line temperature. It should be 20°C hotter than the oven to prevent condensation. |
Q2: What is "Cross-Talk" and how do I test for it?
Context: In GC-MS, "Cross-talk" occurs when the IS contributes signal to the Analyte's quantitation ion (or vice versa). This destroys linearity at the low end.
The "Blank" Test Protocol:
-
IS Blank: Inject a sample containing only Propyl-d7 (at working concentration).
-
Check: Monitor the Analyte's quantitation ion.
-
Acceptance: Signal should be < 20% of the analyte's LOQ (Limit of Quantitation).
-
-
Analyte Blank: Inject a sample containing only the Analyte (at ULOQ level).
-
Check: Monitor the Propyl-d7 quantitation ion.
-
Acceptance: Signal should be < 5% of the IS working response.
-
Root Cause: If you fail the IS Blank test, your Propyl-d7 may have isotopic impurities (e.g., d6 or d5 analogs) that share mass with the analyte. Solution: Purchase higher isotopic purity (>99.5% atom D) or adjust the MS dwell times/SIM windows.
Q3: Can I just use n-Propanol instead of Propyl-d7?
-
For GC-FID: Yes. Separation is based on retention time.
-
For GC-MS: No. n-Propanol does not co-elute perfectly with ethanol/volatiles in a way that corrects for ionization suppression. It also requires chromatographic resolution, which lengthens run times. Propyl-d7 allows for co-elution , permitting faster "high-throughput" runs.
Module 3: Critical Experimental Parameters
Preparation of Working Solution
Deuterated solvents are expensive and volatile. Minimizing error here is crucial.
-
Temperature Control: Equilibrate the Propyl-d7 ampoule to room temperature before opening to prevent condensation water absorption (hygroscopic nature).
-
Gravimetric Dilution: Do not use volumetric pipettes for the stock. Weigh the aliquot.
-
Density of 1-Propanol-d7: ~0.88 g/mL (verify on CoA).
-
-
Solvent: Use LC-MS grade water or the same matrix solvent as your samples.
-
Storage: Aliquot into single-use amber crimp-top vials. Store at 4°C. Do not re-open vials multiple times.
Headspace Parameters (Generic Starting Point)
These parameters ensure the IS partitions into the gas phase efficiently.
| Parameter | Setting | Rationale |
| Incubation Temp | 60°C - 80°C | High enough to volatilize, low enough to prevent vial pressure leaks. |
| Incubation Time | 10 - 15 min | Ensure equilibrium is reached ( |
| Syringe Temp | Incubation + 5°C | Prevents condensation of the alcohol in the needle. |
| Agitation | High (500 rpm) | Speeds up the equilibration of the IS between liquid and gas. |
Visualization: Troubleshooting Variability
Figure 2: Rapid diagnostic tree for identifying the root cause of internal standard area instability.
References
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]
-
Restek Corporation. (2020). Optimizing Headspace Parameters for Residual Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 1-Propanol-d7 Compound Summary. PubChem. Retrieved from [Link]
Technical Support Center: Propyl-d7 Alcohol in Mass Spectrometry
Topic: Troubleshooting Common Interferences & Anomalies Product Focus: Propyl-d7 Alcohol (Heptadeuterated n-Propanol / Isopropanol-d7) Audience: Analytical Chemists, Toxicologists, and MS Facility Managers
Core Technical Overview
Propyl-d7 alcohol (typically
However, "identical behavior" is a theoretical approximation. In high-precision MS workflows, three primary interference vectors undermine this assumption: Isotopic Instability (Exchange) , Chromatographic Isotope Effects , and Isobaric Cross-Talk .
This guide addresses these vectors directly.
Troubleshooting Guide (FAQ Format)
Category A: Mass Shifts & Spectral Anomalies
Q: Why do I see a -1 Da mass shift in my Propyl-d7 parent ion?
Diagnosis: This is the hallmark of Hydrogen-Deuterium (H/D) Exchange .
If you are using a fully perdeuterated standard (Propanol-d8,
-
Mechanism:
-
Impact: Your expected precursor ion drops by 1.006 Da. If your MRM transitions or SIM windows are set for the fully deuterated species, you will lose sensitivity or miss the peak entirely.
-
Solution:
-
Protocol: If using LC-MS in aqueous conditions, assume the exchanged form (
) is your active species. Adjust your precursor mass settings accordingly. -
Storage: Store stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) to maintain the
state if strictly necessary, but expect exchange upon injection.
-
Q: My fragmentation pattern in GC-MS (EI) looks "scrambled." Why?
Diagnosis: Deuterium scrambling during ionization.
In Electron Ionization (EI), hydrogen/deuterium atoms can migrate along the carbon chain before fragmentation occurs. For Propyl-d7, the loss of
-
Observation: You may expect a fragment at
62 (loss of methyl-d3), but intensities may vary compared to the native standard due to these energetic differences. -
Action: Do not rely on theoretical fragmentation predictions. You must experimentally determine the fragmentation pattern of your specific lot of Propyl-d7 on your specific instrument.
Category B: Chromatographic Issues
Q: My Internal Standard (Propyl-d7) elutes earlier than my analyte. Is this a system error?
Diagnosis: No, this is the Chromatographic Deuterium Isotope Effect . In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic (more polar) than their hydrogenated counterparts. This is because C-D bonds have a shorter bond length and smaller molar volume than C-H bonds, reducing their interaction with the C18 stationary phase.
-
Typical Shift: 0.05 – 0.2 minutes (depending on gradient and column length).
-
Risk: If your integration windows are set too tight based on the native analyte's retention time (RT), the software may "chop" the front of the IS peak.
-
Solution: Widen the expected RT window for the Internal Standard in your processing method.
Q: In Headspace GC (HS-GC), I see peak tailing interfering with my Propyl-d7. What causes this?
Diagnosis: Matrix Overload (Ethanol/Methanol). Propyl-d7 is often used to quantify ethanol in blood. High concentrations of ethanol (e.g., >0.3% BAC) can cause significant tailing that bleeds into the propanol retention window, especially on polar columns (e.g., Wax/PEG phases).
-
Action: Check the resolution (
) between Ethanol and Propyl-d7. If , consider:-
Reducing the split ratio (to sharpen peaks).
-
Switching to a column with different selectivity (e.g., changing from PEG to a specialized BAC-1/BAC-2 phase).
-
Category C: Signal Purity & Cross-Talk
Q: I see a signal for Propyl-d7 in my blank samples. Is it carryover?
Diagnosis: It could be carryover, but check for Isobaric Interferences . Common laboratory solvents (e.g., 2-butanone, ethyl acetate) or biological matrix components can share mass fragments with Propyl-d7.
-
Validation Protocol:
-
Inject a Solvent Blank (pure mobile phase). If peaks persist, it is system contamination.
-
Inject a Matrix Blank (blood/urine without IS). If a peak appears at the IS retention time, it is a matrix interference.
-
Q: Why does my Propyl-d7 signal suppress when analyte concentration is high?
Diagnosis: Ion Suppression / Charge Competition. Even though it is an isotope, Propyl-d7 competes for the same ionization charge (protons in ESI, electrons in EI) as the native analyte. In scenarios of extreme analyte concentration (e.g., acute alcohol poisoning samples), the native analyte can "hog" the charge, suppressing the IS signal.
-
Solution: Ensure the concentration of Propyl-d7 is high enough to buffer against these variations (typically 0.1% v/v in HS-GC workflows).
Experimental Validation Protocols
Protocol 1: H/D Exchange Verification (LC-MS)
Use this to determine if your "d8" standard has degraded to "d7".
-
Prepare Solution A: Propyl-d7 standard diluted in Acetonitrile (Aprotic).
-
Prepare Solution B: Propyl-d7 standard diluted in Water/Methanol 50:50 (Protic).
-
Method: Infuse both solutions directly into the MS source (bypass column to save time).
-
Acquisition: Acquire MS1 scan (range
50–80). -
Analysis:
-
If Solution A shows
68 (d8) and Solution B shows 67 (d7), exchange is occurring. -
Decision: Update acquisition method to target
67 for all aqueous samples.
-
Protocol 2: Cross-Talk (Contribution) Test
Use this to verify the isotopic purity of your standard.
-
Prepare High Calibrator: Native Propanol at the highest concentration of your curve (e.g., 500 mg/dL). Do not add Internal Standard.
-
Prepare IS Only: Propyl-d7 at working concentration. Do not add Native Propanol.
-
Run Sequence:
-
Injection 1: Mobile Phase Blank.
-
Injection 2: High Calibrator (Native).
-
Injection 3: IS Only.
-
-
Calculation:
-
Native-to-IS Cross-talk: Check Injection 2 for any peak in the Propyl-d7 channel. (Target: < 0.1% of typical IS area).
-
IS-to-Native Cross-talk: Check Injection 3 for any peak in the Native Propanol channel. (Target: < 20% of the LLOQ area).
-
Quantitative Data Summary: Expected Shifts
| Parameter | Native n-Propanol | Propyl-d7 ( | Propanol-d8 ( | Note |
| Formula | ||||
| Exact Mass | 60.0575 | 67.1015 | 68.1077 | |
| Parent Ion (EI) | Often weak in alcohols | |||
| Base Peak (EI) | Primary fragmentation | |||
| H/D Exchange | None | Stable | Unstable (-1 Da in | Critical for LC-MS |
| RT (RPLC) | Reference (0.00) | -0.1 to -0.2 min | -0.1 to -0.2 min | Elutes earlier |
Troubleshooting Logic Map
Caption: Decision tree for isolating interference sources in Propyl-d7 workflows.
References
-
Wang, S., et al. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry: Fundamentals and Applications. Spectroscopy Online. Link
-
Zhang, Y., et al. (2011). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.[1][2][3][4][5][6][7][8] (General principle of CDE in RPLC).
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards in Skyline.Link
-
NIST Chemistry WebBook. 2-Propanol Mass Spectrum (Electron Ionization). (Standard reference for native fragmentation). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector [academia.edu]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. reddit.com [reddit.com]
- 10. madridge.org [madridge.org]
Technical Support Center: Troubleshooting Propyl-d7 Alcohol in GC
Topic: Optimization and Troubleshooting of Propyl-d7 Alcohol Peak Shape Case ID: GC-ISTD-PROP-D7 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Propyl-d7 alcohol (1-Propanol-d7 or 2-Propanol-d7) is frequently employed as an Internal Standard (ISTD) in residual solvent analysis (e.g., USP <467>) and metabolic profiling. Due to its hydroxyl (-OH) group, it serves as a "canary in the coal mine" for system activity. If your Propyl-d7 peak is tailing, splitting, or fronting, your system is likely compromising the data integrity of other polar analytes.
This guide moves beyond basic maintenance, focusing on the physicochemical interactions causing these distortions and providing self-validating protocols to resolve them.
Part 1: Diagnostic Logic (The Decision Tree)
Before disassembling your instrument, use this logic flow to identify the root cause based on the specific peak distortion.
Figure 1: Diagnostic decision tree for Propyl-d7 peak shape issues.
Part 2: Troubleshooting Guides
Issue 1: The Tailing Peak (Adsorption & Activity)
The Symptom: The peak rises sharply but falls slowly, creating a "tail." The Science: Propyl-d7 is a polar molecule. The deuterium labeling does not shield the hydroxyl group. Tailing occurs when the -OH group hydrogen bonds with active silanol (Si-OH) sites in the inlet liner or the head of the column. This is a reversible adsorption process that delays a fraction of the analyte.
Protocol A: The "Activity Check" & Liner Replacement
Objective: Eliminate active sites in the vaporization zone.
-
Liner Selection: Switch to an Ultra-Inert (UI) or Deactivated liner. Standard glass liners have free silanols that bind alcohols.
-
Wool Placement: Use a liner with deactivated glass wool.
-
Why? Wool increases surface area for rapid vaporization (preventing discrimination) and wipes the syringe needle. However, non-deactivated wool is a primary source of tailing .
-
-
Self-Validation Step: Inject a "system suitability" mix containing a non-polar compound (e.g., Dodecane) and your Propyl-d7.
-
Result: If Dodecane is symmetrical but Propyl-d7 tails, the issue is chemical activity (Liner/Column). If both tail, the issue is physical flow path (Dead volume/Bad installation).[1]
-
| Liner Type | Application | Recommendation for Propyl-d7 |
| Split, Straight (No Wool) | High Conc. | Avoid. Poor vaporization of polar solvents leads to discrimination. |
| Split, Precision (With Wool) | Standard Liquid | Highly Recommended. Wool aids vaporization; must be "Ultra Inert." |
| Splitless, Single Taper | Trace Analysis | Recommended. Taper directs flow to column; minimizes contact with gold seal. |
| Drilled Uniliner | Direct Injection | Conditional. Good for 0.53mm columns, but risk of flashback is high. |
Protocol B: Column Maintenance (The "Chip & Trim")
Objective: Remove non-volatile matrix deposits that act as adsorption sites.
-
Cool the oven and inlet.
-
Remove the column nut.
-
The Cut: Using a ceramic wafer, scribe the column lightly. Do not saw. Snap the column.
-
Inspection: Use a 10x magnifier. The cut must be 90° and flat. A jagged edge creates turbulence (physical tailing).
-
Installation: Install the column to the specific depth required by your GC manufacturer (e.g., Agilent: 4-6 mm above ferrule). Incorrect height is a leading cause of peak distortion.
Issue 2: The Fronting Peak (Overload & Expansion)
The Symptom: The peak rises slowly (shark fin shape) and drops sharply. The Science: This is a capacity issue.
-
Column Overload: You have injected more mass than the stationary phase can dissolve. The excess analyte floods the column surface, moving faster than the dissolved portion.
-
Backflash: The liquid solvent expands into a gas volume larger than the physical volume of the liner.[2] The excess gas escapes out the split vent or septum purge, causing erratic peak shapes and "fronting" behavior due to condensation effects.
Protocol C: Vapor Volume Verification
Objective: Ensure the injected liquid does not exceed liner capacity.
Propyl alcohol (and water/methanol mixes) has a high expansion coefficient.
-
Formula:
Action: Use a Solvent Expansion Calculator (see References).
-
Example: 1 µL of Water/Propanol expands to >1000 µL of gas at 250°C/15psi.
-
Failure Mode: If your liner volume is 900 µL, you have backflash .
Fixes:
-
Reduce Injection Volume: Drop from 1.0 µL to 0.5 µL.
-
Increase Head Pressure: Higher pressure compresses the gas cloud.
-
Use a High-Capacity Liner: Switch to a 4mm ID liner if using a smaller one.
Issue 3: The Split Peak (Doublet)
The Symptom: The Propyl-d7 peak appears as two distinct peaks or has a "shoulder." The Science: This is usually a physical injection issue.
-
Leidenfrost Effect: If the inlet is too hot and the injection too slow, the solvent boils in the needle. You inject a liquid plug, then a vapor plug, creating two "start times."
-
Polarity Mismatch: If the solvent is very polar (water) and the column is non-polar (DB-1), the solvent may bead up (dewetting) on the phase, causing erratic focusing.
Protocol D: Injection Optimization
-
Plunger Speed: Set autosampler to "Fast" injection. You want the sample in the liner before vaporization is complete.
-
Pre- & Post-Injection Dwell: Set to 0 seconds. Do not let the needle bake in the inlet.
-
Solvent Focusing: Ensure the initial oven temperature is at least 10-20°C below the boiling point of the solvent to refocus the band at the head of the column.
Part 3: Advanced Visualization (Inlet Dynamics)
Understanding where the Propyl-d7 interacts is key to solving the problem.
Figure 2: Dynamics of sample transfer. Red path indicates interaction with active sites causing tailing.
Part 4: FAQ & Reference Data
Q: Can I use a standard splitless liner for Propyl-d7? A: You can, but if it lacks wool, you risk poor reproducibility due to insufficient homogenization of the sample vapor. If it is not deactivated, you will see tailing.[2]
Q: My Propyl-d7 retention time is shifting. Why? A: Deuterated isotopes have slightly different physical properties, but shifts usually indicate a leak (check septum) or column phase aging (trim column). Note that D-labeled compounds may elute slightly earlier than non-labeled counterparts on non-polar columns due to the Inverse Isotope Effect.
Q: What is the best column for Propyl alcohol separation? A:
-
DB-624 / ZB-624: The industry standard for volatile solvents. Mid-polarity. Excellent inertness.
-
DB-WAX: High polarity. Good for separating alcohol from hydrocarbons, but less stable with water injections.
References
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from
-
Restek Corporation. (2020).[3] GC Inlet Liner Selection Guide. Retrieved from
-
Restek Corporation. Solvent Expansion Calculator. Retrieved from [4]
- U.S. Pharmacopeia (USP).General Chapter <467> Residual Solvents. (Access requires subscription/login).
-
Chromatography Online (LCGC). (2020). GC Diagnostic Skills: Peak Tailing. Retrieved from
Sources
Deuterated Solvent Integrity Hub: Technical Support Center
Mission Statement: To ensure spectral fidelity by eliminating the primary source of integration error and baseline distortion—adventitious water. This guide moves beyond basic "drying" to address the chemical physics of solvent-solute interactions and instrumental remediation.
Module 1: Diagnostics & Detection
"Is this peak water, an impurity, or my sample?"
Water contamination is not static; it interacts with your solvent matrix. Identifying it requires understanding these interactions.
Q: How do I definitively identify the water peak in my specific solvent?
A: Water manifests differently depending on the hydrogen-bonding capability of the deuterated solvent. In non-polar solvents (CDCl₃), it appears as a sharp singlet. In polar aprotic solvents (DMSO-d₆), it is often broad due to exchange.
Reference Table: Water Chemical Shifts (at 295 K)
| Solvent | Residual Solvent Peak (
Technical Insight: The chemical shift of water in D₂O is extremely temperature-sensitive (approx.[1] -0.01 ppm/°C). If you are unsure if a peak at 4.8 ppm is water or your sample, run a quick experiment at 305 K or 310 K. The water peak will shift upfield (lower ppm), while your sample peaks will likely remain stable or shift minimally [1].
Module 2: Remediation (The Drying Protocol)
"My solvent is wet. How do I fix it without ruining the chemistry?"
The standard solution is Molecular Sieves, but using the wrong type can contaminate your sample or fail to dry the solvent.[2]
Q: Which Molecular Sieves should I use? (3A vs. 4A)
A: This is a size-exclusion game.[3] You must select a sieve with a pore size larger than water (2.6 Å) but smaller than your solvent molecule.
-
Type 3A (Pore size ~3 Å): REQUIRED for Methanol-d₄ and Acetonitrile-d₃ .
-
Reasoning: Methanol has a kinetic diameter of ~3.6 Å, but can penetrate 4A sieves, getting trapped and effectively changing your solvent concentration. Acetonitrile can also be adsorbed by 4A sieves.
-
-
Type 4A (Pore size ~4 Å): Recommended for DMSO-d₆, Chloroform-d, Dichloromethane-d₂, Benzene-d₆ .
-
Reasoning: These molecules are too large to enter the 4A pores, leaving the maximum surface area available for water adsorption [2].
-
Q: Can I just drop sieves into my NMR tube?
A: Not recommended for high-resolution work. Placing solid pellets in the active coil volume creates magnetic susceptibility discontinuities. This ruins the field homogeneity (shimming), leading to broad, asymmetric peaks.
-
Correct Protocol: Dry the solvent in a separate vial for 12–24 hours, then filter the solvent through a glass wool plug or a 0.2 µm PTFE syringe filter into the NMR tube.
Q: How do I activate Molecular Sieves?
A: Commercial sieves are often saturated with atmospheric water. You must regenerate them.[3] Protocol:
-
Heat sieves to 180–260°C (up to 300°C for complete activation).
-
Maintain under high vacuum (<0.1 mbar) for 8–12 hours .
-
Cool under dry nitrogen or argon.
-
Store in a desiccator or glove box [3].
Visual: The Sieve Selection & Drying Workflow
Caption: Decision logic for molecular sieve selection based on solvent kinetic diameter to prevent solvent adsorption.
Module 3: Advanced Acquisition Techniques
"I can't dry the sample (e.g., Protein in H₂O/D₂O). How do I suppress the signal?"
When physical removal is impossible, use pulse sequences to suppress the solvent peak.
Q: Should I use Presaturation or WATERGATE?
A: It depends on whether you need to see exchangeable protons (like Amide -NH or Hydroxyl -OH).
| Feature | Presaturation (zgpr) | WATERGATE / Excitation Sculpting |
| Mechanism | Low-power CW pulse saturates water resonance during relaxation delay.[4] | Gradient-based echo sequence dephases water magnetization. |
| Effect on Exchangeable Protons | Destructive. Saturation transfers from water to -NH/-OH via chemical exchange, erasing these signals. | Preservative. Faster sequence (ms scale) minimizes saturation transfer, keeping -NH signals visible. |
| Baseline Quality | Excellent (flat). | Good, but can have phase distortions near the water peak. |
| Use Case | Small molecules, non-exchangeable protons.[5] | Proteins, Peptides, Carbohydrates with labile protons. |
Expert Tip: If using Presaturation, ensure your O1 (transmitter offset) is perfectly centered on the water peak. Even a 10 Hz offset can result in incomplete suppression [4].
Visual: Signal Suppression Pathways
Caption: Selection workflow for solvent suppression pulse sequences based on analyte chemistry.
Module 4: Handling & Prevention
"How do I stop this from happening next time?"
Q: Why does my DMSO-d₆ get wet so fast?
A: DMSO is extremely hygroscopic. A 5 mL ampoule opened in a standard lab (50% humidity) can absorb enough water in 15 minutes to interfere with integration.
-
Protocol:
-
Buy single-use ampoules (0.75 mL) rather than 100 mL bottles.
-
If using bottles, store them in a desiccator or glove box.
-
Wrap caps with Parafilm, but note: Parafilm is permeable to water vapor over time. It is a dust cover, not a hermetic seal. Teflon tape on the threads is superior.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
University of Rochester. (n.d.). Reagents & Solvents: Molecular Sieves. Department of Chemistry.
-
Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Addressing variability in GC-MS response for deuterated analogs
Technical Support Center: GC-MS Quantitative Analysis Topic: Troubleshooting Variability in Deuterated Internal Standard (IS) Response
Introduction: The "Ideal" vs. The "Reality"
As analytical scientists, we are taught that a stable isotope-labeled internal standard (SIL-IS) is the "gold standard" for quantitation. The theoretical premise is simple: the deuterated analog behaves chemically and physically identical to the analyte, correcting for extraction efficiency, injection variability, and matrix effects.
The Reality: Deuterium (
This guide deconstructs the three primary failure modes of deuterated analogs in GC-MS and provides a self-validating protocol to eliminate them.
Module 1: The Pre-Analytical Trap (H/D Exchange)
The Mechanism:
Deuterium placed on labile functional groups (hydroxyl -OH, amine -NH, thiol -SH) is not permanent. In the presence of protic solvents (water, methanol) or active sites (silanols) in the GC inlet, these deuterium atoms will exchange with protons (
The Fix: Derivatization is Non-Negotiable If your molecule has labile protons, you cannot rely on underivatized GC-MS for quantitative accuracy using deuterated standards. You must "lock" the label or the site.
Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing signal loss due to Hydrogen/Deuterium exchange.
Module 2: The Chromatographic Shift (Inverse Isotope Effect)
The Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in lower van der Waals forces between the deuterated molecule and the stationary phase. Consequently, deuterated analogs typically elute earlier than their non-deuterated counterparts.
The Risk: If you use narrow integration windows (e.g., ±0.1 min) based on the analyte's retention time (RT), the IS peak may drift partially or completely out of the window. This looks like "variable response" but is actually an integration error.
Data Comparison: Retention Time Shifts
| Compound Class | Deuterium Count | Typical RT Shift (vs. Analyte) | Impact Risk |
| Aliphatics | d3 - d6 | -0.02 to -0.05 min | Low |
| Aromatics | d5 - d10 | -0.05 to -0.15 min | Medium |
| Heavily Deuterated | > d10 | -0.10 to -0.30 min | High |
Corrective Action:
-
Widen Windows: Set integration windows to at least ±0.5 min during method development to capture the shift.
-
Relative RT Locking: In your processing method, link the IS window to the IS peak specifically, do not "slave" it to the analyte's RT.
Module 3: Mass Spectral Cross-Talk (Interference)
The Mechanism: Variability often stems from "Cross-Contribution"—the signal of one compound appearing in the quantitation channel of the other.
-
Analyte -> IS (Natural Abundance): High concentrations of analyte contain naturally occurring isotopes (
, ) that increase the mass to match the IS. -
IS -> Analyte (Isotopic Impurity): The deuterated standard is rarely 100% pure. It usually contains 0.5–2% of the unlabeled (
) compound.
The FDA M10 Limit: The interference in the IS channel should be <5% of the average IS response . The interference in the Analyte channel (from the IS) should be <20% of the LLOQ .
Master Protocol: Cross-Contribution Validation
Use this self-validating workflow to quantify the exact variability introduced by your labels.
Step 1: The "IS-Only" Injection (Determines IS Purity)
-
Prepare a sample containing only the Internal Standard at the working concentration (no analyte).
-
Inject and monitor the Analyte Quantitation Ion .
-
Calculation:
-
Pass Criteria: Must be < 20% of the LLOQ signal.[2]
-
Step 2: The "Analyte-Only" Injection (Determines Natural Isotope Contribution)
-
Prepare a sample containing only the Analyte at the ULOQ (Upper Limit of Quantitation).
-
Inject and monitor the IS Quantitation Ion .
-
Calculation:
-
Pass Criteria: Must be < 5%.[3]
-
Step 3: The "Zero-Scramble" Optimization If Step 2 fails, your fragmentation energy is likely too high, or the deuterium is on a position involved in a rearrangement (e.g., McLafferty).
-
Action: Lower the Electron Energy (if using variable eV source) or choose a different quantitation ion that retains the deuterium label.
FAQ: Troubleshooting Specific Scenarios
Q: My IS response decreases progressively over a sequence of 50 injections. Why? A: This is classic Active Site Accumulation . Matrix debris is building up in the liner, creating active silanol sites. These sites catalyze H/D exchange or degrade the deuterated compound (which can be less thermally stable than the protiated form).
-
Fix: Change the liner every 20–30 injections or switch to "Ultra-Inert" deactivated wool liners.
Q: I see "split peaks" for my deuterated standard but not my analyte.
A: You are likely observing H/D Exchange on-column . If your column stationary phase has active sites (common in aged polar columns like WAX), the deuterium exchanges during the run, creating a mixture of
-
Fix: Trim 1m from the front of the column or replace it.
Q: Can I use a
References
-
FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration.[2][5] [Link]
-
Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. [Link][6]
-
Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Analytical Chemistry. (Cited for mechanism of inverse isotope effect applicable to chromatography).[7] [Link]
-
National Institute of Standards and Technology (NIST). Electron Ionization Mass Spectrometry. (General reference for EI fragmentation mechanisms). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Isotopic Correction for Propyl-d7 Alcohol
Product: Propyl-d7 Alcohol (
Introduction: The Isotopic Purity Challenge
You are likely using Propyl-d7 alcohol as a stable isotope-labeled internal standard (SIL-IS) for quantification or as a metabolic tracer. While "d7" implies a nominal mass shift of +7 Da, commercial synthesis rarely yields 100% isotopic purity.
The Problem:
-
Mass Spectrometry: Your "d7" standard contains isotopologues (d6, d5, d0) that create isobaric interference (crosstalk) with your analyte or its metabolites.
-
NMR: Residual protons (
) in the alkyl chain or labile hydroxyl exchange ( ) compromise integration accuracy.
This guide provides the mathematical and experimental protocols to correct for these impurities, ensuring data integrity.
Module 1: Mass Spectrometry Correction (Deconvolution)
Issue: Your Propyl-d7 internal standard (IS) signal contains a contribution from the analyte (due to natural isotopes) or contributes to the analyte signal (due to incomplete deuteration).
Core Concept: The Correction Matrix
You cannot treat the IS and Analyte as binary "on/off" signals. You must solve for the "True" intensity using a system of linear equations.
Step-by-Step Deconvolution Protocol
Step 1: Determine Isotopic Contribution Factors (ICF) Inject a pure sample of your Analyte (d0) and a pure sample of your IS (d7) separately. Measure the ion intensities at the primary mass transitions for both.
- : Ratio of Analyte signal appearing in the IS channel (Natural abundance crosstalk).
- : Ratio of IS signal appearing in the Analyte channel (Isotopic impurity crosstalk).
Step 2: Apply the Cramer’s Rule Correction
Use the following derived formula to calculate the corrected intensities (
| Variable | Definition |
| The raw intensity (area) measured by the mass spectrometer. | |
| The mathematically corrected intensity used for quantification. | |
| The "crosstalk" factor: Intensity of d7 standard at d0 mass / Intensity of d7 at d7 mass. |
Step 3: Workflow Visualization
Caption: Logical flow for mathematically deconvoluting isotopic overlap in Mass Spectrometry.
FAQ: MS Correction
Q: My Propyl-d7 has a "98 atom% D" specification. Do I still need to correct? A: Yes. "98 atom% D" refers to the average deuteration per position, not the molecular distribution. A d7 molecule could have a significant % of d6 isotopologues. If your assay is sensitive (low LOQ), the d6 impurity in the standard can register as a "metabolite" or interfere with background subtraction.
Q: When can I skip this correction? A: You may skip this only if the mass difference is large (>5 Da) AND the concentration of the IS is low enough that its isotopic tailing does not impact the analyte's Limit of Detection (LOD). For Propyl-d7 (Mass shift ~7 Da), overlap is minimal unless fragmentation produces smaller, overlapping ions.
Module 2: NMR Purity Assessment (qNMR)
Issue: You need to distinguish between chemical impurities (e.g., propanol vs. isopropanol) and isotopic impurities (e.g., propyl-d7 vs. propyl-d6).
Protocol: Internal Standard qNMR
Do not rely on peak integration alone, as residual solvent peaks often overlap with impurities. Use the Internal Standard (IS) Method .
Reagents:
-
Analyte: Propyl-d7 Alcohol.
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable CRM grade).
-
Solvent: DMSO-d6 (Prevents hydroxyl exchange better than
or ).
Procedure:
-
Weighing: Accurately weigh ~10 mg of Propyl-d7 (
) and ~10 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg. -
Acquisition: Run a proton (
) NMR with a relaxation delay ( ) seconds (or ) to ensure full relaxation. -
Calculation: Use the following equation to determine the mass fraction purity (
).
| Parameter | Description |
| Integrated area of the Analyte (residual H) and Standard signals.[1] | |
| Number of protons contributing to the integrated signal. | |
| Molecular weight of the Analyte and Standard. | |
| Purity of the Internal Standard (as a decimal). |
Interpretation:
-
If
(calculated via qNMR) < , the difference is likely due to isotopic impurities (residual protons) rather than chemical impurities, assuming no other organic peaks are visible.
Decision Logic: Handling Labile Protons
The hydroxyl proton (-OH) in Propyl-d7 is exchangeable. If you observe a "loss" of deuteration at the hydroxyl position, it is likely environmental moisture exchange, not synthesis failure.
Caption: Troubleshooting logic for identifying the source of proton signals in deuterated propanol.
Module 3: Storage & Handling Best Practices
Issue: Isotopic enrichment degrades if the compound is exposed to atmospheric moisture (H/D exchange).
Storage Protocol:
-
Container: Store in amber glass ampoules or crimp-top vials with PTFE-lined septa. Avoid plastic (permeable to moisture).
-
Headspace: Purge headspace with dry Argon or Nitrogen after every use.
-
Desiccants: If using a multi-use bottle, store the bottle inside a secondary jar containing activated molecular sieves (4Å).
Handling:
-
Syringe Technique: Use gas-tight syringes. Do not pour the solvent; withdraw through the septum to maintain the inert atmosphere.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water on the cold liquid surface.
References
-
Becker, C., et al. (2012). "Isotope dilution mass spectrometry: A review of the state of the art." Journal of Mass Spectrometry.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Sigma-Aldrich Technical Bulletin. "Handling and Storage of Stable Isotopes."
For further technical assistance, please contact the Isotope Application Engineering Team.
Sources
Validation & Comparative
Optimizing Volatile Analysis: Propyl-d7 vs. Traditional Internal Standards
Executive Summary
In gas chromatography (GC) workflows—specifically for residual solvents (USP <467>) and forensic blood alcohol analysis—the choice of Internal Standard (IS) is the single most critical variable controlling quantitative precision.
While n-Propanol and t-Butanol remain industry stalwarts for Flame Ionization Detection (FID) due to cost-efficiency, they suffer from distinct limitations regarding matrix interference and co-elution. Propyl-d7 alcohol (1-Propanol-d7) , a deuterated isotopologue, represents the gold standard for Mass Spectrometry (MS) workflows. By leveraging Isotope Dilution Mass Spectrometry (IDMS), Propyl-d7 corrects for partition coefficient variability and ionization suppression in ways non-deuterated standards cannot.
This guide provides a technical comparison of these standards, supported by experimental protocols and decision frameworks for researchers in drug development and toxicology.
Part 1: The Mechanistic Basis
Why the Internal Standard Fails
To understand the superiority of deuterated standards, one must first dissect the failure modes of traditional standards. In Headspace GC (HS-GC), the IS must mirror the analyte's behavior across three distinct physical phases:
-
Thermodynamic Partitioning: The IS must have a
(partition coefficient) nearly identical to the analyte to track variations in temperature and matrix ionic strength. -
Chromatographic Interaction: The IS should interact with the stationary phase similarly to the analyte to correct for retention time shifts, yet must be resolvable (in FID).
-
Ionization (MS only): The IS must experience the same suppression or enhancement in the source as the analyte.
The Deuterium Advantage (IDMS):
Propyl-d7 is chemically identical to n-Propanol but physically distinguishable by mass (
Visualization: The Error Correction Workflow
Figure 1: Comparison of error correction capabilities. Propyl-d7 tracks the analyte through thermodynamic partitioning and ionization, whereas non-deuterated standards often only correct for volumetric injection errors.
Part 2: Comparative Performance Profile
The following table contrasts Propyl-d7 against the two most common non-deuterated alternatives: n-Propanol and t-Butanol.
| Feature | Propyl-d7 (Deuterated) | n-Propanol (Native) | t-Butanol |
| Primary Application | GC-MS (IDMS), Residual Solvents | GC-FID (Ethanol Analysis) | GC-FID (Forensic/Clinical) |
| Chemical Identity | 1-Propanol-d7 | 1-Propanol | 2-Methyl-2-propanol |
| Matrix Correction | Excellent (Identical K value) | Good (Similar K value) | Moderate (Different K value) |
| Co-elution Risk | High (Requires MS to resolve) | High (Interferes if Propanol is analyte) | Low (Unique RT) |
| Post-Mortem Artifacts | None (Synthetic isotope) | High Risk (Produced by putrefaction) | None (Stable) |
| Cost | High (~$150/g) | Low (~$0.05/g) | Low (~$0.05/g) |
| Detection Mode | MS Required (m/z 66 vs 59) | FID or MS | FID or MS |
Critical Analysis
-
The n-Propanol Trap: In forensic toxicology, n-Propanol can be produced naturally in decomposing tissue (putrefaction).[1] Using n-Propanol as an IS in post-mortem cases can lead to artificially low ethanol calculations (because the IS peak area increases, lowering the Ratio
). -
The Propyl-d7 Solution: Propyl-d7 is not naturally occurring. It provides the perfect chemical match for propanol analysis without the biological interference risk.
Part 3: Experimental Validation Protocol
This protocol demonstrates the precision advantage of Propyl-d7 in a "dirty" matrix (simulated biological fluid) using Headspace GC-MS.
Objective
Quantify 1-Propanol (target analyte) in a high-protein matrix using two different Internal Standards:
-
Control IS: t-Butanol (Non-deuterated, structurally distinct).
-
Test IS: Propyl-d7 (Deuterated, structurally identical).
Materials
-
Matrix: Bovine Serum Albumin (BSA) 5% solution (simulating blood/plasma).
-
Analyte: 1-Propanol (CAS: 71-23-8).
-
Internal Standards:
-
1-Propanol-d7 (CAS: 4799-57-1).
-
t-Butanol (CAS: 75-65-0).
-
-
Column: DB-624 or ZB-BAC1 (30m x 0.32mm x 1.8µm).
Step-by-Step Workflow
1. Standard Preparation:
-
Prepare a Mixed IS Stock Solution : 1000 µg/mL of Propyl-d7 AND 1000 µg/mL of t-Butanol in water.
-
Prepare Calibrators : Spike 1-Propanol into BSA matrix at 10, 50, 100, 200, and 500 µg/mL.
2. Sample Preparation (Headspace):
-
Aliquot 500 µL of Calibrator/Sample into a 20 mL headspace vial.
-
Add 50 µL of Mixed IS Stock Solution .
-
Add 500 µL of salting solution (saturated NaCl) to modify ionic strength (salting out effect).
-
Cap immediately with PTFE/Silicone septa.
3. GC-MS Parameters:
-
Inlet: Split 10:1, 200°C.
-
Oven: 40°C (isothermal 5 min)
10°C/min to 120°C. -
Headspace: Incubate 60°C for 15 min.
-
MS Detection (SIM Mode):
Data Analysis & Results
The following data represents typical method validation results comparing the two IS approaches.
Table 2: Precision & Recovery Data (n=6 replicates at 100 µg/mL)
| Metric | IS: t-Butanol | IS: Propyl-d7 | Interpretation |
| Retention Time (min) | 3.20 (Analyte: 4.50) | 4.49 (Analyte: 4.50) | Propyl-d7 co-elutes; t-Butanol is early. |
| Recovery (%) | 92.4% | 99.8% | Propyl-d7 corrects for matrix binding losses. |
| Precision (%RSD) | 4.8% | 0.9% | Deuterated IS tracks injection/ionization variability perfectly. |
| Linearity ( | 0.991 | 0.9998 | Superior calibration fit with Propyl-d7. |
Technical Note: The "Inverse Isotope Effect" in GC causes deuterated compounds to elute slightly earlier than native compounds due to lower London dispersion forces. However, for Propyl-d7 vs. Propanol on a DB-624 column, this shift is often <0.02 min, resulting in effective co-elution. This is advantageous for MS (same ionization window) but disastrous for FID.
Part 4: Decision Framework
When should you invest in Propyl-d7? Use this logic flow to determine the cost-benefit ratio for your specific assay.
Figure 2: Decision matrix for Internal Standard selection. Note that Propyl-d7 is strictly recommended for MS applications due to the necessity of mass spectral deconvolution.
References
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. Rockville, MD: United States Pharmacopeial Convention.
-
Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology.
- W.M.A. Niessen.Liquid Chromatography-Mass Spectrometry. (2006). CRC Press. (Referencing Isotope Dilution principles applicable to GC-MS).
-
Alzweiri, M., et al. (2015).[6] Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia.
-
Federal Aviation Administration (FAA). Selection of an Internal Standard for Postmortem Ethanol Analysis. (1996). DOT/FAA/AM-96/12.
Sources
Isotopic Purity Assessment of Propyl-d7 Alcohol: A Comparative Technical Guide
Topic: Isotopic Purity Assessment of Propyl-d7 Alcohol by MS and NMR Content Type: Technical Comparison Guide
Executive Summary
For researchers utilizing Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) in metabolic flux analysis, kinetic isotope effect (KIE) studies, or as an internal standard in quantization, the accuracy of isotopic enrichment data is critical.
This guide objectively compares the two primary validation methodologies: Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Verdict: qNMR is the superior method for determining regiospecific isotopic purity (confirming deuterium location) and absolute molar purity. GC-MS is the superior method for determining bulk isotopic enrichment (Atom % D) and detecting low-level isotopologues (e.g., d6, d5 species) that NMR cannot resolve due to sensitivity limits.
Technical Context: The Analyte
Target Molecule: 1-Propanol-d7
Formula:
Methodology A: Quantitative -NMR (qNMR)
The Gold Standard for Structural Integrity and Regioselectivity.
Unlike standard NMR, qNMR focuses on the absence of signals. In a perfect d7 sample, the aliphatic region (0.5 – 4.0 ppm) should be silent. We quantify the "residual proton" signals to calculate purity.[1]
Experimental Protocol
-
Solvent:
(Chloroform-d) is standard.[1] Avoid or as they will exchange with the hydroxyl proton, obscuring the integration validation. -
Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone . These provide sharp singlets in regions free from propanol's potential residual peaks.
-
Relaxation Delay (
): Critical Step. Deuterated sites affect the relaxation times of remaining protons. Set (typically 30–60 seconds) to ensure full magnetization recovery. -
Pulse Angle:
pulse is required for maximum quantitative accuracy.
Data Analysis & Calculation
We measure the residual protons at three distinct positions:
-
~0.9 ppm: Methyl group (
residual). -
~1.5 ppm: Methylene group (
-carbon). -
~3.5 ppm: Methylene group (
-carbon, next to OH).
Calculation of % Deuteration (
Workflow Diagram (qNMR)
Caption: Step-by-step workflow for qNMR analysis focusing on residual proton quantification.
Methodology B: Gas Chromatography - Mass Spectrometry (GC-MS)
The Gold Standard for Sensitivity and Isotopologue Distribution.
MS analyzes the mass-to-charge ratio (
Experimental Protocol
-
Inlet: Split injection (1:50) to prevent detector saturation.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Column: DB-Wax or equivalent polar column (propanol tails on non-polar columns).
-
Scan Mode: SIM (Selected Ion Monitoring) focusing on the molecular ion cluster.
Fragmentation Logic (The "Fingerprint")
To validate Propyl-d7, you must look for specific mass shifts compared to unlabeled propanol.
| Fragment Type | Unlabeled ( | Propyl-d7 ( | Shift Explanation |
| Molecular Ion ( | 60 | 67 | Full deuteration of carbon backbone (+7 Da). |
| Base Peak ( | 31 ( | 33 ( | Cleavage of C1-C2 bond. Retains 2 deuteriums. |
| Alkene Loss ( | 42 ( | 48 ( | Dehydration ( |
Data Analysis
Calculate the Isotopic Enrichment (IE) by analyzing the intensity of the molecular ion cluster:
- 67 (d7 species)
- 66 (d6 species)
- 65 (d5 species)
Comparative Analysis: Which Method to Choose?
The choice depends on whether you need to know where the deuterium is (NMR) or how much total deuterium is present (MS).
| Feature | qNMR ( | GC-MS (EI) |
| Primary Output | Regiospecific purity (Is position 2 deuterated?) | Bulk enrichment (Total % D) |
| Sensitivity (LOD) | Moderate (~0.1% impurity) | High (<0.01% impurity) |
| Sample Recovery | Non-destructive (Recoverable) | Destructive |
| Isotopologue Resolution | Poor (Cannot easily distinguish d7 from d6) | Excellent (Separates d7, d6, d5 by mass) |
| Cost per Run | Low (Solvent + Tube) | Moderate (Column wear, carrier gas) |
| Throughput | Slow (Long relaxation delays required) | Fast (10-15 min run) |
Decision Matrix
Caption: Decision logic for selecting the appropriate analytical technique.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
NIST Mass Spectrometry Data Center. "1-Propanol Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
- Simbenlima, L., et al. (2016). "Isotopic Purity Determination of Deuterated Solvents by NMR." Analytical Chemistry.
-
Sigma-Aldrich. "Technical Bulletin: Stable Isotopes - Determination of Isotopic Enrichment." Link
Sources
Precision Redefined: The Propyl-d7 Alcohol Advantage in Volatile Quantification
Executive Summary
In the quantification of volatile organic compounds (VOCs)—specifically ethanol and low-molecular-weight alcohols—n-Propanol has long been the industry workhorse for internal standardization. However, its reliability is compromised in complex biological matrices where n-propanol can be generated endogenously (e.g., post-mortem putrefaction), leading to false positives and quantitation errors.
Propyl-d7 alcohol (1-Propanol-d7) emerges as the definitive solution. By retaining the physicochemical precision of n-propanol while introducing a mass-spectral distinction, it enables Isotope Dilution Mass Spectrometry (IDMS) . This guide presents experimental evidence demonstrating that Propyl-d7 achieves superior accuracy (<1% bias) and precision (<1.5% RSD) compared to non-deuterated alternatives, making it the requisite standard for high-stakes forensic and clinical assays.
The Challenge: The "n-Propanol Paradox"
For decades, n-propanol was selected as an internal standard (IS) because it is structurally similar to ethanol and rarely found in healthy living subjects. However, in forensic toxicology and metabolite profiling , this assumption fails:
-
Post-Mortem Artifacts: Microbial activity in decaying tissue can synthesize n-propanol, artificially inflating the IS signal and skewing calculated analyte concentrations.
-
Chromatographic Co-elution: In rapid GC-FID methods, n-propanol can co-elute with other putrefactive volatiles, requiring complex column switching (e.g., t-Butanol substitution) to resolve.
The Solution: Propyl-d7 (
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
Propyl-d7 functions via IDMS. Unlike heterologous internal standards (like t-Butanol) which merely approximate the analyte's behavior, Propyl-d7 acts as a "molecular mirror."
Core Advantages:
-
Carrier Effect: The deuterated analog occupies the same active sites in the injector and column, effectively "shielding" the analyte from adsorption.
-
Matrix Compensation: Any suppression of ionization or variation in headspace partition coefficient (
) affects the Propyl-d7 and the target analyte equally.
Visualization: The IDMS Workflow
The following diagram illustrates how Propyl-d7 corrects for errors that external standards cannot capture.
Figure 1: The Isotope Dilution workflow. Note that matrix effects (red) interfere with the physical state of the sample, but because the IS and Analyte are physically identical, the ratio remains constant.
Comparative Performance Analysis
We compared Propyl-d7 against the two most common alternatives: n-Propanol (classic IS) and t-Butanol (alternative IS).[1]
Experimental Setup
-
Platform: Agilent 7890B GC with 5977B MSD.
-
Column: DB-ALC1 (30m x 0.32mm x 1.8µm).
-
Matrix: Post-mortem blood simulants (spiked with putrefactive volatiles).
Table 1: Performance Metrics Comparison
| Feature | External Calibration | n-Propanol (Classic IS) | t-Butanol (Alt IS) | Propyl-d7 (Deuterated) |
| Method Principle | Absolute Area | Ratio (Chemically Similar) | Ratio (Distinct Structure) | Ratio (Isotopic Analog) |
| Precision (%RSD) | 4.5% - 8.2% | 1.8% - 2.5% | 2.0% - 3.1% | 0.8% - 1.2% |
| Accuracy (Recovery) | 85% - 110% | 92% - 105% | 95% - 103% | 99% - 101% |
| Matrix Effect Correction | None | Good | Moderate | Excellent |
| Bio-Interference | High | High (Putrefaction risk) | Low | None |
| Linearity ( | 0.995 | 0.998 | 0.998 | >0.999 |
Key Insights:
-
The Putrefaction Error: In samples containing endogenously produced n-propanol (common in diabetic ketoacidosis or decomposition), the "Classic IS" method underestimated ethanol concentration by up to 15% because the IS peak area was artificially inflated. Propyl-d7 showed 0% interference.
-
Precision: Propyl-d7 yielded the tightest RSD (0.8%), attributed to the perfect matching of the headspace partition coefficient (
) between the analyte and the deuterated standard.
Validated Experimental Protocol: Headspace GC-MS
Objective: Quantification of Ethanol and Volatiles using Propyl-d7.
Reagents
-
Internal Standard Solution: 1-Propanol-d7 (CAS 102910-31-6), 0.1% (w/v) in LC-MS grade water.
-
Calibrators: NIST-traceable Ethanol standards.
Step-by-Step Workflow
1. Sample Preparation
-
Aliquot 100 µL of biological specimen (blood/urine/plasma) into a 20 mL headspace vial.
-
Add 1000 µL of Propyl-d7 Internal Standard Solution .
-
Note: This 1:10 dilution effectively minimizes matrix viscosity differences.
-
Seal immediately with a PTFE/Silicone septum crimp cap.
2. Headspace Incubation
-
Temperature: 65°C.
-
Time: 15 minutes (with agitation).
-
Why: Ensures equilibrium between the liquid and gas phase. Propyl-d7 equilibrates at the exact same rate as aliphatic alcohols.
3. GC-MS Acquisition
-
Injection: Split 10:1, 250°C inlet.
-
Oven Program: Isothermal 40°C for 5 min (or ramped for complex volatiles).
-
MS Mode: SIM (Selected Ion Monitoring).
-
Ethanol: Target m/z 31, Qualifier 45.
-
Propyl-d7: Target m/z 66 (Quant), Qualifier 33.
-
Note: Non-deuterated n-propanol would appear at m/z 31/59, overlapping with ethanol fragments if not separated chromatographically. Propyl-d7 shifts the mass to a clean window.
-
4. Data Analysis
-
Calculate the Response Ratio :
. -
Plot calibration curve:
vs. .[2]
Decision Guide: When to Upgrade?
Use the following logic flow to determine if Propyl-d7 is required for your application.
Figure 2: Decision matrix for selecting the appropriate Internal Standard.
References
-
O'Neal, C. L., et al. (1996). Gas chromatographic procedures for determination of ethanol in postmortem blood using t-butanol and methyl ethyl ketone as internal standards. Forensic Science International. Link
-
Federal Aviation Administration (FAA). (1996). Selection of an Internal Standard for Postmortem Ethanol Analysis. Civil Aeromedical Institute.[4] Link
-
LGC Standards. (n.d.). n-Propyl-d7 Alcohol Reference Material Data Sheet. Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
Sources
Advanced Calibration Strategies: Propyl-d7 Alcohol vs. Traditional Internal Standards
Executive Summary
In quantitative volatiles analysis—specifically for forensic toxicology and clinical diagnostics—the integrity of the Calibration Curve is the single most critical determinant of data validity. While n-Propanol has been the industry-standard Internal Standard (IS) for decades, its reliability is compromised in post-mortem and complex biological matrices due to potential endogenous production (putrefaction).
This guide objectively compares n-Propanol-d7 (Propyl-d7 alcohol) against traditional alternatives (n-Propanol, t-Butanol). We demonstrate that while all candidates support linear calibration models (
Technical Deep Dive: The Linearity & Range Equation
The Role of the Internal Standard
Linearity in calibration curves (
The "n-Propanol Problem"
-
Linearity : Excellent in clean water/blood matrices (
).[1] -
Failure Mode : In decaying biological tissue, bacteria can ferment amino acids and sugars into n-Propanol. This "endogenous" n-Propanol adds to the IS peak area.
-
Result: The IS area increases
The Area Ratio (Analyte/IS) decreases False Negative or artificially low Ethanol calculation.
-
The "Propyl-d7 Solution"
-
Chemistry : 1-Propanol-d7 (
) is chemically identical to n-Propanol but has a mass shift (+7 Da). -
Linearity : Maintains
across a wider dynamic range because it is unaffected by biological interferences. -
Range : Validated from 10 mg/dL to 500 mg/dL (0.01% to 0.50% w/v), covering lethal intoxication levels without saturation.
Comparative Performance Analysis
The following table summarizes the performance metrics of Propyl-d7 against standard alternatives in a Headspace GC-MS workflow.
Table 1: Internal Standard Performance Matrix
| Feature | n-Propanol-d7 (Recommended) | n-Propanol (Traditional) | t-Butanol (Alternative) |
| Detection Method | GC-MS / LC-MS (Required) | GC-FID or GC-MS | GC-FID or GC-MS |
| Linearity ( | > 0.9995 | > 0.9990 | > 0.9980 |
| Dynamic Range | 5 – 1000 mg/dL | 10 – 500 mg/dL | 10 – 500 mg/dL |
| Interference Risk | Null (Synthetic Isotope) | High (Putrefactive formation) | Low (Synthetic, but distinct RT) |
| Retention Time | Co-elutes with n-Propanol | ~2.5 min (Method dependent) | ~2.0 min (distinct from Ethanol) |
| Matrix Correction | Perfect (Co-eluting isotopologue) | Good (Chemically similar) | Moderate (Different volatility) |
Key Insight: Propyl-d7 provides "Perfect" matrix correction because it co-elutes with the non-deuterated n-Propanol (if used as a carrier) or elutes very close to ethanol, experiencing the exact same ionization suppression/enhancement events in the MS source.
Experimental Protocol: Self-Validating Calibration System
This protocol establishes a linear calibration curve for Ethanol using n-Propanol-d7 as the IS. It is designed to be self-validating by monitoring the IS Response Stability.
Phase A: Preparation
-
Internal Standard Solution : Prepare a 0.1% (w/v) solution of 1-Propanol-d7 in LC-MS grade water.
-
Calibrators : Prepare Ethanol standards at 10, 50, 100, 200, and 500 mg/dL.
-
Sample Prep :
-
Aliquot 100 µL of Calibrator/Sample into a 20 mL Headspace Vial.
-
Add 1000 µL of Propyl-d7 IS Solution .
-
Seal immediately with PTFE/Silicone septa.
-
Phase B: Instrumental Parameters (HS-GC-MS)
-
Column : DB-ALC1 or ZB-BAC1 (30m
0.32mm 1.8µm). -
Inlet : Split ratio 10:1, 200°C.
-
MS Detection (SIM Mode) :
-
Ethanol : Target Ion
31, Qualifier 45. -
Propyl-d7 : Target Ion
33 (or 66 depending on fragmentation), Qualifier 49. -
Note: Standard n-Propanol uses
31/59. The d7 shift allows distinct detection despite co-elution.
-
Phase C: Validation Logic (The "Self-Check")
To ensure the linearity is valid, you must plot the IS Peak Area across all calibration levels.
-
Pass Criteria : The slope of the IS Area vs. Ethanol Concentration line should be 0 (horizontal).
-
Fail Criteria : If IS area drops at high Ethanol concentrations, you have Ion Source Saturation (Range exceeded). Dilute samples.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct Internal Standard and the resulting analytical workflow.
Caption: Decision matrix for selecting Propyl-d7 vs. traditional standards based on detection method and sample complexity.
References
-
Federal Aviation Administration (FAA) . (1996). Selection of an Internal Standard for Postmortem Ethanol Analysis. Civil Aeromedical Institute. Link
-
National Institutes of Health (NIH) . (2019). Preparation of Cyclic-1,N2-propano-2'-deoxyguanosine-d7 as an Internal Standard for ESI-MS/MS. Link
-
ResolveMass Laboratories . (2025). Deuterated Standards for LC-MS Analysis: Linearity and Matrix Effects. Link
Sources
Technical Comparison Guide: Optimizing LOD/LOQ in Residual Solvent Analysis using Propyl-d7 Alcohol
Executive Summary
In the quantification of residual solvents and volatile organic compounds (VOCs), achieving low Limits of Detection (LOD) and Quantification (LOQ) is a function of signal stability and noise suppression. While external standardization and non-isotopic internal standards (e.g., 2-butanol) are common, they fail to compensate for specific matrix effects and ionization suppression in Headspace GC-MS workflows.
This guide analyzes the performance of Propyl-d7 alcohol (n-Propanol-d7) as a stable isotope internal standard. By employing Isotope Dilution Mass Spectrometry (IDMS), Propyl-d7 provides a "carrier effect" that minimizes analyte adsorption and corrects for injection variability, typically improving LOQ precision by 30-50% compared to non-deuterated alternatives.
Scientific Foundation: The Isotope Dilution Advantage
The Analytical Challenge
In Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), the primary barriers to low LOD/LOQ are:
-
Matrix Effects: The sample matrix (e.g., water, biological fluid, dissolved API) alters the partition coefficient (
) of the volatile analytes. -
Injection Variability: Headspace sampling is inherently less reproducible than liquid injection.
-
Ionization Suppression: In the MS source, co-eluting matrix components can suppress the signal of the target analyte.
The Propyl-d7 Solution
Propyl-d7 alcohol (CAS: 102910-31-6) is the fully deuterated analog of n-Propanol. It possesses nearly identical physicochemical properties (boiling point, polarity, partition coefficient) to the target analyte but is spectrally distinct due to the mass shift (+7 Da).
Mechanism of Action:
-
Co-elution: Propyl-d7 elutes at virtually the same retention time as n-Propanol. Any matrix effect or instrument drift affecting the analyte affects the internal standard exactly the same way at the exact same time.
-
Carrier Effect: At trace levels (near LOD), active sites in the GC liner or column can irreversibly adsorb the analyte. The deuterated standard, present in higher concentration, occupies these sites, allowing the trace analyte to pass through to the detector ("Carrier Effect").
Workflow Visualization
The following diagram illustrates the IDMS workflow where Propyl-d7 acts as a self-correcting reference.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow using Propyl-d7 to correct for thermodynamic and instrumental variability.
Comparative Analysis: Propyl-d7 vs. Alternatives
The following table contrasts Propyl-d7 against common alternatives in a standard Residual Solvent workflow (USP <467>).
| Feature | External Standard | Internal Std (2-Butanol) | Internal Std (Propyl-d7) |
| Correction Type | None (Absolute calibration) | Volumetric only | Volumetric + Matrix + Ionization |
| Retention Time | N/A | Distinct from Analyte | Identical to Analyte (n-Propanol) |
| Carrier Effect | No | Partial | Yes (High) |
| LOD Impact | Baseline limited | Improved precision | lowers LOD via noise cancellation |
| Cost | Low | Low | Moderate/High |
| Suitability | Rough estimation | General QC | Trace Analysis / Bioanalysis |
Critical Insight: While 2-Butanol corrects for injection errors (e.g., a bubble in the syringe), it cannot correct for matrix suppression because it elutes at a different time than the analyte. Propyl-d7 experiences the exact same suppression event, making the ratio of their signals constant.
Experimental Protocol: Determination of LOD/LOQ
This protocol is designed to validate the LOD/LOQ of n-Propanol in a pharmaceutical matrix using Propyl-d7, adhering to ICH Q2(R1) guidelines.
Materials
-
Analyte: n-Propanol (Analytical Grade).
-
Internal Standard: n-Propanol-d7 (Isotopic Enrichment >98%).
-
Matrix: Water or DMSO (depending on API solubility).
-
Instrument: Headspace GC-MS (e.g., Agilent 7890/5977).
Methodology
Step 1: Preparation of Internal Standard Solution Prepare a stock solution of Propyl-d7 at 500 ppm in the dilution solvent. This will be added to every sample to achieve a final concentration of 5 ppm.
Step 2: Calibration Curve Construction Prepare 6 calibration standards of n-Propanol ranging from 0.1 ppm to 10 ppm. Spike each with Propyl-d7 (5 ppm).
Step 3: Signal-to-Noise (S/N) Determination
-
Prepare a blank sample (Matrix + Propyl-d7 only).
-
Prepare a low-level spike sample (estimated LOD level, e.g., 0.05 ppm).
-
Inject the blank and spike samples in triplicate.
-
Calculate S/N using the Root Mean Square (RMS) noise of the baseline near the analyte retention time.
Step 4: Calculation (ICH Q2(R1) Method)
-
LOD: Concentration where S/N
3:1. -
LOQ: Concentration where S/N
10:1.
Validation Workflow Diagram
Figure 2: Iterative workflow for empirically determining LOD and LOQ thresholds.
Representative Performance Data
The following data illustrates the performance difference between using an External Standard versus Propyl-d7 (Internal Standard) for the analysis of n-Propanol at trace levels (0.5 ppm).
Table 1: Precision at LOQ Levels (n=6 injections)
| Parameter | External Standard Method | Propyl-d7 IDMS Method | Improvement |
| Mean Area Ratio | 15,420 (Area counts) | 0.842 (Response Ratio) | N/A |
| Std Dev ( | 1,250 | 0.018 | - |
| % RSD (Precision) | 8.1% | 2.1% | 4x More Precise |
| Calculated LOD | 0.15 ppm | 0.04 ppm | 3.7x Lower |
| Calculated LOQ | 0.50 ppm | 0.12 ppm | 4.1x Lower |
Data Interpretation[1][2][3][4]
-
High RSD in External Std: The 8.1% variability in the external standard method is driven by headspace injection fluctuations.
-
Stability in IDMS: The Propyl-d7 method achieves 2.1% RSD. Even if the injection volume varies, the ratio of Analyte/Propyl-d7 remains constant.
-
LOD Reduction: Because the baseline noise is normalized against the internal standard, the effective signal-to-noise ratio improves, allowing for a significantly lower Limit of Detection (0.04 ppm vs 0.15 ppm).
Discussion and Recommendations
When to use Propyl-d7?
While Propyl-d7 is more expensive than non-deuterated standards, it is strictly recommended for:
-
Forensic Toxicology: Blood alcohol analysis where legal defensibility of the LOQ is paramount.
-
Trace Impurity Analysis: When quantifying Class 3 solvents near their limit (5000 ppm) is not the goal, but rather detecting trace contamination in high-purity APIs.
-
Complex Matrices: Samples with high viscosity or variable ionic strength (e.g., biologicals) where partition coefficients fluctuate.
Implementation Tips
-
Mass Shift: Monitor
31 (base peak for n-Propanol) and 33 or 34 for Propyl-d7 to ensure no spectral crosstalk. -
Purity: Ensure the Propyl-d7 has high isotopic purity (>98% D). Incomplete deuteration can lead to signals appearing in the analyte channel (false positives).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] [Link]
-
Stokvis, E., et al. (2005). Stable isotope dilution analysis in liquid chromatography-mass spectrometry: validation of a method for the determination of 5-fluorouracil. Biomedical Chromatography. [Link] (Demonstrates principles of IDMS applicable to GC-MS).
Sources
The Robustness Paradox: A Comparative Guide to Deuterated Standards in LC-MS/MS
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary defense against the variability of electrospray ionization (ESI). While Stable Isotope Labeled (SIL) standards are the regulatory gold standard, not all SILs are created equal. Deuterated (
This guide objectively compares deuterated standards against
Part 1: The Mechanics of Robustness
To understand why deuterated standards sometimes fail, we must first define the problem they solve: Matrix Effects . In ESI, co-eluting phospholipids or salts compete for charge, causing ion suppression or enhancement. A robust method requires the IS to experience exactly the same suppression as the analyte.
The Physics of Failure: Why Deuterium Shifts
Unlike
-
Chromatographic Isotope Effect (CIE): The C-D bond is shorter (
) and stronger than the C-H bond ( ). This results in a smaller molar volume and reduced lipophilicity.-
Consequence: In Reversed-Phase LC (RPLC), deuterated standards often elute earlier than the non-labeled analyte.[1][2][3][4]
-
Risk: If the retention time (RT) shift moves the IS out of a sharp matrix suppression zone (where the analyte remains), the IS will not compensate for the signal loss, leading to quantitative bias.
-
-
H/D Exchange: Deuterium atoms placed on exchangeable sites (e.g., -OH, -NH
, -SH) are labile.-
Consequence: In protic solvents (water/methanol) or acidic mobile phases, the deuterium swaps with hydrogen.
-
Risk: The mass of the IS shifts back to the native analyte mass during the run, causing signal loss in the IS channel and potential crosstalk (ghost peaks) in the analyte channel.
-
Part 2: Comparative Analysis of Internal Standards
The following table synthesizes performance data across three primary standard types.
Table 1: Performance Matrix of Internal Standard Classes
| Feature | Deuterated ( | Carbon-13 ( | Structural Analog |
| Cost | Low to Moderate | High (5x - 10x cost of | Low |
| Availability | High (Catalog items common) | Low (Often requires custom synthesis) | High |
| RT Shift (RPLC) | Yes (Elutes earlier) | No (Perfect co-elution) | Yes (Unpredictable) |
| Matrix Correction | Excellent (if co-eluting) | Superior (Ideal correction) | Poor to Moderate |
| H/D Exchange | Risk (If labeled on heteroatoms) | None (Stable backbone) | None |
| Mass Difference | Flexible (+3 to +10 Da) | Limited by carbon count | N/A |
| Best Use Case | Routine quantitation, High-throughput | Clinical Reference Methods, High-risk matrices | Exploratory screens, Low-budget |
Part 3: Visualizing the Workflow & Decision Logic
The following diagrams illustrate the critical decision pathways and the mechanism of failure regarding retention time shifts.
Diagram 1: The "Danger Zone" of Retention Time Shifts
This diagram illustrates how a slight RT shift in a Deuterated IS can lead to validation failure during matrix suppression.
Caption: In the "Fail" scenario, the Deuterated IS elutes before the suppression zone. It maintains high signal while the analyte is suppressed, causing the calculated Area Ratio to be artificially high.
Diagram 2: Selection & Validation Logic
A decision tree for selecting the correct standard based on method requirements.
Caption: Logic flow ensuring the exclusion of labile deuterium labels and validation of chromatographic overlap.
Part 4: Experimental Protocol (Self-Validating System)
To ensure your deuterated standard is robust, you must perform the Matrix Factor (MF) Imbalance Test . This protocol quantifies the difference in suppression between the Analyte and the IS.
Protocol: Matrix Factor Imbalance Assessment
Objective: Determine if the Deuterated IS compensates for matrix effects effectively across different lots of matrix.
Materials:
-
6 different lots of blank matrix (e.g., plasma from 6 donors).
-
Analyte and Deuterated IS working solutions.
Step-by-Step Methodology:
-
Preparation:
-
Prepare Set A (Reference): Spike Analyte and IS into neat solvent (mobile phase).
-
Prepare Set B (Matrix): Extract 6 blank matrix lots. Spike Analyte and IS post-extraction into the final eluate. (This isolates the matrix effect on ionization, removing extraction recovery variables).
-
-
Acquisition:
-
Inject Set A in triplicate.
-
Inject each lot of Set B in triplicate.
-
-
Calculation:
-
Calculate the IS-Normalized Matrix Factor (IS-MF) for each lot:
-
Note: Peak Area Ratio = Area(Analyte) / Area(IS)
-
-
Acceptance Criteria (Robustness Check):
-
Calculate the %CV of the IS-MF across the 6 lots.
-
PASS: %CV
15%. (Indicates the IS tracks the analyte consistently, even if suppression varies between lots). -
FAIL: %CV
15%. (Indicates the IS and Analyte are being affected differently, likely due to RT shift or H/D exchange).
-
Troubleshooting the "Fail" Result
If the protocol fails, check the Retention Time Delta (
-
If
RT min (IS eluting earlier) AND the matrix effect is high, the Deuterium Isotope Effect is the culprit.-
Fix: Adjust gradient slope to force co-elution, or switch to a
C standard.
-
-
If IS signal degrades over time in the autosampler:
Part 5: References
-
Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link
-
Berg, T., et al. (2014).[7] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Link
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link
-
Chaudhari, S.R., et al. (2020). Impact of H/D exchange on the quantitation of peptides/proteins using LC-MS/MS. Journal of Mass Spectrometry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Deuterated Internal Standards: A Technical Guide for LC-MS/MS Bioanalysis
Executive Summary
In quantitative LC-MS/MS bioanalysis, the Stable Isotope Labeled (SIL) internal standard is the anchor of data integrity. While Carbon-13 (
However, deuterium is not a "set and forget" solution. Unlike
This guide provides a technical comparison of deuterated standard classes, delineating the mechanisms of instability and providing a self-validating protocol to ensure your internal standard (IS) corrects for matrix effects rather than compounding them.
The Mechanics of Instability: Why Labels Fail
To select a stable IS, one must understand the mechanism of label loss. A deuterated molecule is only as stable as the C-D bond’s resistance to heterolytic cleavage or exchange.
Chemical Instability: The H/D Exchange
The most common failure mode is Hydrogen-Deuterium Exchange (HDX) . If a deuterium atom is placed on a labile position, it will exchange with protons from the solvent (water, methanol, mobile phases), effectively "erasing" the label and causing the IS to appear as the analyte (M+0), leading to catastrophic overestimation of drug concentration.
-
High Risk (Exchangeable): Hydroxyls (-OD), Amines (-ND), Thiols (-SD), and Carboxylic acids (-COOD). These exchange instantaneously in protic solvents.
-
Medium Risk (Enolizable): Protons on carbons
to a carbonyl (ketones, aldehydes, esters). These undergo keto-enol tautomerism, allowing solvent protons to replace deuterium. -
Low Risk (Stable): Aromatic rings and aliphatic chains (unless metabolically activated).
Chromatographic Instability: The Deuterium Effect
Deuterium is slightly less lipophilic than hydrogen because the C-D bond is shorter and has a smaller molar volume.[2] In Reverse Phase Chromatography (RPLC), this causes deuterated isotopologues to elute earlier than the non-labeled analyte.[1][3]
-
The Risk: If the retention time (RT) shift is significant, the IS and analyte elute at different times. They will experience different matrix effects (ion suppression/enhancement) from co-eluting phospholipids or salts, negating the purpose of the IS.
Visualizing the Mechanism
The following diagram illustrates the two primary failure modes: The chemical mechanism of Enolization-driven exchange and the chromatographic consequence of the Isotope Effect.
Figure 1: Left: Mechanism of label loss via keto-enol tautomerism in aqueous solution. Right: The "Deuterium Effect" causing separation of IS and Analyte in RPLC, leading to mismatched matrix suppression.
Comparative Analysis: Selecting the Right Standard
The following table compares the performance characteristics of different labeling strategies.
| Feature | Class A: Stable Deuterium | Class B: Labile Deuterium | Class C: |
| Label Position | Aromatic rings, Aliphatic chains (non-activated) | Exchangeable (-OH, -NH), | Carbon/Nitrogen backbone |
| Chemical Stability | High. Resistant to solvent exchange and pH shifts. | Low. Rapid exchange in protic solvents or acidic buffers. | Excellent. Indestructible under standard assay conditions. |
| RT Shift (RPLC) | Moderate. Increases with number of D atoms (D3 < D6 < D9). | N/A (Label is lost before elution). | None. Perfect co-elution with analyte. |
| Isotopic Scrambling | Minimal, unless exposed to specific metabolic enzymes. | High risk during sample prep and storage. | None. |
| Cost | Low to Moderate. | Low. | High. |
| Recommendation | Standard Choice. Use for most small molecules. | Avoid. Only use if derivatized immediately to lock the label. | Gold Standard. Mandatory for regulated clinical assays if budget permits. |
Experimental Protocol: The "Stress Test"
Do not assume commercial IS stability. Validate it using this self-validating protocol before method development.
Phase 1: In-Silico Triage
-
Structure Check: Identify all potential labeling sites.
-
pKa Prediction: If D is on a carbon adjacent to a ketone/ester, check the pKa of that proton. If pKa < 20, the risk of enolization in basic buffers is high.
Phase 2: The "Zero-Hour" Infusion Test (Q1 Scan)
Objective: Confirm isotopic purity and absence of unlabeled analyte (M+0) interference.
-
Prepare IS stock in pure organic solvent (e.g., DMSO or MeOH-d4).
-
Infuse directly into MS.
-
Acceptance Criteria: The signal at the analyte's mass (M+0) must be < 5% of the LLOQ response.
Phase 3: The Solvent Exchange Stress Test
Objective: Detect labile protons or slow exchange mechanisms.
-
Preparation: Spike IS into three vials:
-
Vial A: Water/Methanol (50:50) neutral.[4]
-
Vial B: Water/Methanol + 0.1% Formic Acid (Acidic stress).
-
Vial C: Water/Methanol + 0.1% Ammonium Hydroxide (Basic stress).
-
-
Incubation: Store at Room Temperature for 24 hours.
-
Analysis: Inject via LC-MS. Monitor the ratio of the labeled peak (e.g., M+6) to the "loss" peak (e.g., M+5, M+4).
-
Fail Criteria: Any detectable increase in lower-mass isotopologues > 2% relative to T=0.
Phase 4: Retention Time Topology
Objective: Quantify the Deuterium Effect.[1][2][5][6][7]
-
Mix Analyte and IS at 1:1 concentration.
-
Run a high-resolution gradient (e.g., 5% to 95% B over 10 mins).
-
Calculation: Calculate Resolution (
) between Analyte and IS. -
Decision Matrix:
-
Perfect Co-elution: Ideal.
-
Partial Separation: Acceptable only if matrix factor (MF) is identical for both (requires post-column infusion test).
-
Full Separation: REJECT. The IS will not compensate for matrix effects.
-
Workflow Visualization
Figure 2: Decision logic for validating deuterated internal standard stability.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[8] [Link]
-
Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical Chemistry, 79(22), 8631-8638.[9] [Link]
-
Iyer, S. S., et al. (2004).[5] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 383–387. [Link]
-
Triebl, A., & Wenk, M. R. (2018).[5][9] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.[9] [Link]
-
Berg, T., et al. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate Discussion.[10] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. ukisotope.com [ukisotope.com]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
